Technical Documentation Center

3-Methylcyclohexene-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylcyclohexene-1-carboxylic acid
  • CAS: 184032-60-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 3-Methylcyclohex-3-ene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylcyclohex-3-ene-1-carboxylic acid, with the CAS number 54385-25-0, is a substituted cyclohexene derivative. Its structure, featuring a c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-3-ene-1-carboxylic acid, with the CAS number 54385-25-0, is a substituted cyclohexene derivative. Its structure, featuring a carboxylic acid functional group and a methyl-substituted alkene within a six-membered ring, makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. The presence of both a chiral center and a double bond provides opportunities for stereoselective reactions and further functionalization, rendering a thorough understanding of its physical properties essential for its application in research and drug development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Methylcyclohex-3-ene-1-carboxylic acid. It is designed to be a valuable resource for scientists, offering not only data but also the underlying principles and experimental methodologies for their determination.

Chemical Structure and Isomerism

The systematic IUPAC name for the target compound is 3-methylcyclohex-3-ene-1-carboxylic acid. Its molecular formula is C₈H₁₂O₂, corresponding to a molecular weight of 140.18 g/mol .[1][2] It is important to distinguish this specific isomer from other structurally related compounds, such as 1-methylcyclohex-3-ene-1-carboxylic acid (CAS 16646-42-7), as their physical properties can differ significantly.

Caption: 2D Chemical Structure of 3-Methylcyclohex-3-ene-1-carboxylic acid.

Core Physical Properties

PropertyValue (Unit)SourceNotes
Molecular Weight 140.18 g/mol PubChem[1][2]Calculated from the molecular formula
Melting Point Not available-Experimental data is needed.
Boiling Point Not available-Experimental data is needed.
Density Not available-Experimental data is needed.
Solubility Predicted to be sparingly soluble in water-See solubility determination protocol.
pKa Not available-See pKa determination protocol.
XLogP3 1.2PubChem[1][2]A measure of lipophilicity.
Complexity 170PubChem[1][2]A measure of structural complexity.
Hydrogen Bond Donor Count 1LookChemFrom the carboxylic acid group.
Hydrogen Bond Acceptor Count 2LookChemFrom the carbonyl and hydroxyl oxygens.

Experimental Protocols for Property Determination

The following sections detail the standard experimental procedures for determining the key physical properties of a carboxylic acid like 3-Methylcyclohex-3-ene-1-carboxylic acid.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1 °C) is indicative of high purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline 3-Methylcyclohex-3-ene-1-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • A preliminary "fast run" is conducted to determine an approximate melting range.

    • A second, "slow run" is performed with a fresh sample, heating at a rate of approximately 1-2 °C per minute near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the last solid disappears are recorded as the melting range.

Melting_Point_Workflow A Sample Preparation (Grinding and Packing) B Fast Run (Approximate MP) A->B Initial Determination C Slow Run (Heating at 1-2 °C/min) B->C Refined Measurement D Record Melting Range (First to Last Liquid) C->D Data Acquisition

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Methodology (Micro-Boiling Point):

  • Sample Preparation: A small volume (a few microliters) of liquid 3-Methylcyclohex-3-ene-1-carboxylic acid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus: A Thiele tube filled with a high-boiling point oil or a digital boiling point apparatus is used.

  • Procedure:

    • The apparatus is heated, and a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility profile is crucial for applications in drug delivery and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

  • Procedure:

    • A small, accurately weighed amount of 3-Methylcyclohex-3-ene-1-carboxylic acid is added to a known volume of the solvent in a test tube.

    • The mixture is agitated at a constant temperature.

    • Solubility is determined by visual inspection or by analyzing the concentration of the dissolved solute in the supernatant.

Solubility_Testing_Flow cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents cluster_intermediate Intermediate Polarity Water Water Ethanol Ethanol Methanol Methanol Hexane Hexane Toluene Toluene Acetone Acetone Dichloromethane Dichloromethane Start 3-Methylcyclohex-3-ene-1-carboxylic acid Start->Water Start->Ethanol Start->Methanol Start->Hexane Start->Toluene Start->Acetone Start->Dichloromethane

Caption: Solubility testing across a solvent polarity spectrum.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of 3-Methylcyclohex-3-ene-1-carboxylic acid is dissolved in a suitable solvent (e.g., a water/ethanol mixture).

  • Apparatus: A calibrated pH meter with a glass electrode and a burette.

  • Procedure:

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Synthesis of 3-Methylcyclohex-3-ene-1-carboxylic acid

The most likely synthetic route to 3-Methylcyclohex-3-ene-1-carboxylic acid is through a Diels-Alder reaction between isoprene (the diene) and acrylic acid (the dienophile). This [4+2] cycloaddition reaction is a powerful tool for the formation of six-membered rings. LookChem suggests a yield of 75% for this transformation.

Diels_Alder_Synthesis Isoprene Isoprene (Diene) Product 3-Methylcyclohex-3-ene-1-carboxylic acid Isoprene->Product AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->Product

Caption: Diels-Alder synthesis of the target compound.

Spectral Data

While specific, verified spectra for 3-Methylcyclohex-3-ene-1-carboxylic acid are not widely available, PubChem indicates the existence of a ¹³C NMR spectrum.[1][2] Researchers should anticipate characteristic signals in the ¹H and ¹³C NMR spectra corresponding to the vinylic protons and carbons, the methyl group, the aliphatic protons and carbons of the cyclohexene ring, and the carboxylic acid proton and carbon. The infrared (IR) spectrum is expected to show a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from the carboxylic acid group.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Methylcyclohex-3-ene-1-carboxylic acid. However, based on the functional groups present, general precautions for handling unsaturated carboxylic acids should be followed. These compounds can be corrosive and irritants to the skin, eyes, and respiratory tract.

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

3-Methylcyclohex-3-ene-1-carboxylic acid is a compound with significant potential in synthetic and medicinal chemistry. This guide has summarized the available computed physical properties and outlined the standard experimental procedures for their determination. While a lack of comprehensive experimental data currently exists, the provided protocols offer a clear path for researchers to characterize this molecule fully. As with any chemical, safe handling practices are paramount.

References

  • PubChem. 3-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylcyclohexene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • LookChem. 3-Methylcyclohex-3-ene-1-carboxylic acid. [Link]

  • LookChem. Technology Process of 3-Methylcyclohex-3-ene-1-carboxylic acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Racemic 3-Methylcyclohexene-1-carboxylic Acid

This guide provides a comprehensive overview of the synthesis of racemic 3-methylcyclohexene-1-carboxylic acid, a valuable building block in organic synthesis. The primary focus of this document is the Diels-Alder reacti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of racemic 3-methylcyclohexene-1-carboxylic acid, a valuable building block in organic synthesis. The primary focus of this document is the Diels-Alder reaction, a powerful and convergent method for the construction of the cyclohexene core. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting product mixture.

Introduction: The Significance of Substituted Cyclohexenes

Cyclohexene derivatives are pivotal structural motifs in a vast array of natural products and synthetic molecules of pharmaceutical and agrochemical importance. The presence of a methyl group and a carboxylic acid function on the cyclohexene ring, as in 3-methylcyclohexene-1-carboxylic acid, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures.

The synthesis of this target molecule is most effectively achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This Nobel Prize-winning reaction provides a stereospecific and often highly regioselective pathway to six-membered rings.[1]

The Synthetic Approach: A Diels-Alder Strategy

The most direct and atom-economical approach to the synthesis of racemic 3-methylcyclohexene-1-carboxylic acid is the Diels-Alder reaction between isoprene (2-methyl-1,3-butadiene) as the diene and acrylic acid as the dienophile.

Mechanistic Insights and Regioselectivity

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[1] The regioselectivity of the reaction between an unsymmetrical diene, such as isoprene, and an unsymmetrical dienophile, like acrylic acid, is governed by the electronic properties of the reactants. The reaction generally follows the "ortho-para rule".[1]

In the case of isoprene, the methyl group is electron-donating, leading to a higher electron density at the C1 and C4 positions. For acrylic acid, the carboxylic acid group is electron-withdrawing, making the β-carbon more electrophilic. The major product arises from the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[2] This leads to the preferential formation of the "para" and "ortho" isomers.

Theoretical studies on the Diels-Alder reaction between isoprene and acrylic acid have shown that the reaction proceeds through an asynchronous concerted mechanism.[3] Depending on the reaction conditions, a mixture of two main regioisomers is typically obtained: 4-methyl-3-cyclohexene-1-carboxylic acid (the "para" adduct) and 3-methyl-3-cyclohexene-1-carboxylic acid (the "meta" adduct). The "para" isomer is generally the major product.[2][4]

The reaction can be influenced by the use of Lewis acid catalysts, which can enhance the reaction rate and influence the regioselectivity.[1][5] For the purpose of this guide, we will focus on the thermal, uncatalyzed reaction.

Experimental Section

This section details the synthesis of a mixture of 4-methyl- and 3-methyl-3-cyclohexene-1-carboxylic acid via a Diels-Alder reaction, followed by the characterization of the major isomer. An alternative two-step synthesis via the methyl ester is also presented.

Method 1: Direct Diels-Alder Reaction of Isoprene and Acrylic Acid

This protocol outlines the direct synthesis of the target carboxylic acids.

Materials and Equipment:

Reagent/EquipmentPurpose
IsopreneDiene
Acrylic AcidDienophile
HydroquinonePolymerization inhibitor
TolueneSolvent
Round-bottom flask with reflux condenserReaction vessel
Magnetic stirrer and stir barAgitation
Heating mantleTemperature control
Rotary evaporatorSolvent removal
Separatory funnelLiquid-liquid extraction
Sodium sulfate (anhydrous)Drying agent
Silica gel for column chromatographyPurification

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of acrylic acid (10.0 g, 0.139 mol) in 30 mL of toluene.

  • Addition of Reagents: To this solution, add isoprene (14.2 g, 0.208 mol, ~1.5 equivalents) and a catalytic amount of hydroquinone (ca. 100 mg) to inhibit polymerization.

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-120 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer with 2 x 30 mL of water and then with 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of 4-methyl- and 3-methyl-3-cyclohexene-1-carboxylic acid, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. This will allow for the separation of the two major isomers.

Method 2: Synthesis via Methyl Ester Intermediate

An alternative approach involves the Diels-Alder reaction of isoprene with methyl acrylate, followed by hydrolysis of the resulting ester. This method can sometimes offer better control and higher yields.

Part A: Diels-Alder Reaction of Isoprene and Methyl Acrylate

This reaction has been studied over various catalysts to improve efficiency and selectivity.[6][7] The thermal reaction is described below.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube or a high-pressure reactor, combine isoprene (1.2 equivalents) and methyl acrylate (1.0 equivalent) with a small amount of hydroquinone.

  • Reaction: Heat the mixture at 150-180 °C for 4-6 hours.

  • Purification: After cooling, the resulting mixture of methyl 4-methyl-3-cyclohexenecarboxylate and methyl 3-methyl-3-cyclohexenecarboxylate can be purified by vacuum distillation.

Part B: Hydrolysis of the Methyl Ester

The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions.[8][9][10] Basic hydrolysis (saponification) is often preferred as it is an irreversible process.

Step-by-Step Protocol:

  • Saponification: Dissolve the methyl ester mixture in a 1:1 mixture of methanol and 10% aqueous sodium hydroxide solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of ~2 with 2M hydrochloric acid. The carboxylic acid will precipitate out or can be extracted.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the racemic carboxylic acid mixture. The isomers can then be separated by column chromatography as described in Method 1.

Characterization of the Major Product: 4-Methyl-3-cyclohexene-1-carboxylic Acid

The primary product of the Diels-Alder reaction between isoprene and acrylic acid is 4-methyl-3-cyclohexene-1-carboxylic acid.[2][4]

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol [11]
AppearanceColorless to pale yellow liquid or solid[12]
CAS Number4342-60-3[11]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of 4-methyl-3-cyclohexene-1-carboxylic acid is expected to show characteristic signals for the vinylic proton, the proton alpha to the carboxyl group, the allylic protons, and the methyl group. A representative spectrum can be found in the literature.[13][14]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the two olefinic carbons, and the remaining aliphatic carbons.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

Logical and Experimental Workflow

The synthesis and characterization process can be visualized as a logical flow:

Caption: Synthetic workflow for 3-methylcyclohexene-1-carboxylic acid.

Reaction Mechanism Diagram

The concerted mechanism of the Diels-Alder reaction between isoprene and acrylic acid to form the major "para" adduct is depicted below:

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Isoprene Isoprene TS [4+2] Cyclic Transition State Isoprene->TS Diene AcrylicAcid Acrylic Acid AcrylicAcid->TS Dienophile Product 4-Methyl-3-cyclohexene-1-carboxylic acid TS->Product Cycloaddition

Caption: Diels-Alder reaction mechanism.

Conclusion

The synthesis of racemic 3-methylcyclohexene-1-carboxylic acid is readily achievable through the Diels-Alder reaction of isoprene and acrylic acid. This method provides a direct route to a mixture of regioisomers, with the 4-methyl isomer typically being the major product. The experimental protocols provided in this guide, along with the characterization data, offer a solid foundation for researchers and drug development professionals working with this versatile synthetic intermediate. The choice between the direct synthesis and the two-step esterification-hydrolysis route will depend on the specific requirements of the subsequent synthetic steps and the desired purity of the final product.

References

  • Diels–Alder reactions of isoprene (1) and acrylic acid (2). - ResearchGate. (URL: [Link])

  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride. - ResearchGate. (URL: [Link])

  • Isoprene/Methyl Acrylate Diels−Alder Reaction in Supercritical Carbon Dioxide. - ACS Publications. (URL: [Link])

  • 4-Methyl-3-cyclohexene-1-carboxylic Acid | C8H12O2 | CID 20350. - PubChem. (URL: [Link])

  • Methyl 4-methyl-3-cyclohexene-1-carboxylate | C9H14O2 | CID 224855. - PubChem. (URL: [Link])

  • Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. - PubMed. (URL: [Link])

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. - Chemistry Steps. (URL: [Link])

  • Diels–Alder reaction. - Wikipedia. (URL: [Link])

  • Regiochemistry In the Diels-Alder Reaction. - Master Organic Chemistry. (URL: [Link])

  • Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers. - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Kinetics of a Diels−Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO 2. - ACS Publications. (URL: [Link])

  • 4-methyl-3-cyclohexene-1-carboxylic acid (C8H12O2). - PubChemLite. (URL: [Link])

  • Cyclohexanecarboxylic acid, methyl ester. - NIST WebBook. (URL: [Link])

  • CAS No : 4342-60-3 | Product Name : 4-Methylcyclohex-3-ene-1-carboxylic Acid. - Pharmaffiliates. (URL: [Link])

  • 21.4: Synthesis of Carboxylic Acids. - Chemistry LibreTexts. (URL: [Link])

  • Synthesis from Carboxylic Acid Derivatives. - Science of Synthesis. (URL: [Link])

  • The uncatalyzed and Lewis‐acid(LA)‐catalyzed Diels–Alder reactions... - ResearchGate. (URL: [Link])

Sources

Foundational

Strategies for the Synthesis of 3-Methylcyclohexene-1-carboxylic Acid: A Technical Guide to Starting Materials and Regioselective Pathways

The synthesis of 3-methylcyclohex-1-ene-1-carboxylic acid (CAS: 184032-60-8) presents a classic challenge in organic chemistry: the precise control of double-bond regiochemistry within a functionalized cyclic system. Dir...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-methylcyclohex-1-ene-1-carboxylic acid (CAS: 184032-60-8) presents a classic challenge in organic chemistry: the precise control of double-bond regiochemistry within a functionalized cyclic system. Direct enolization and functionalization of 3-methylcyclohexanone typically yields inseparable mixtures of C2 and C6 isomers due to competing kinetic and thermodynamic pathways.

To bypass these limitations, this whitepaper details two field-proven, highly regioselective synthetic architectures. As a Senior Application Scientist, I have structured this guide to not only provide the protocols but to explain the underlying causality of the experimental choices, ensuring these workflows function as self-validating systems in your laboratory.

Route 1: The Thermodynamic Approach (Birch Reduction Pathway)

This route leverages the inherent thermodynamic stability of conjugated systems. By starting with a fully aromatic ring and partially reducing it, we can use steric discrimination and thermodynamic sinks to guide the double bond exactly where we want it [1].

Mechanistic Causality
  • Regioselective Birch Reduction: The starting material is 3-methylbenzoic acid . The electron-withdrawing carboxylate group is the primary regiocontrol element. It lowers the LUMO energy of the aromatic ring, directing the initial single-electron transfer. The resulting radical anion is stabilized at the ipso (C1) position, dictating protonation at the para (C4) and ipso carbons. This strictly yields 3-methylcyclohexa-2,5-diene-1-carboxylic acid.

  • Steric Discrimination in Hydrogenation: The intermediate diene possesses two double bonds: a disubstituted (C5=C6) and a trisubstituted (C2=C3) alkene. Wilkinson's catalyst [RhCl(PPh3)3] is exceptionally bulky. It selectively coordinates and reduces the unhindered C5=C6 bond, leaving the methyl-substituted C2=C3 bond intact [2].

  • Thermodynamic Isomerization: The resulting β,γ-unsaturated acid is treated with a strong base. Deprotonation of the highly acidic C1 proton (alpha to the carboxylate and allylic to the double bond) forms an extended enolate. Reprotonation occurs at C3, driving the double bond into conjugation with the carboxylate (an energy gain of ~4-6 kcal/mol), yielding the target molecule.

Route1 A 3-Methylbenzoic Acid (Starting Material) B Birch Reduction Li, NH3(l), t-BuOH Regioselective 1,4-reduction A->B C 3-Methylcyclohexa-2,5-diene-1-carboxylic acid (Bis-allylic intermediate) B->C D Selective Hydrogenation RhCl(PPh3)3, H2 (1 atm) Steric discrimination C->D E 3-Methylcyclohex-2-ene-1-carboxylic acid (β,γ-unsaturated acid) D->E F Base-Catalyzed Isomerization KOtBu, t-BuOH, Δ Thermodynamic sink E->F G 3-Methylcyclohex-1-ene-1-carboxylic acid (Target Molecule) F->G

Mechanistic workflow of the Birch reduction and thermodynamic isomerization pathway.

Experimental Protocol: Route 1
  • Step 1: Birch Reduction. To a flame-dried flask at -78 °C, condense 200 mL of anhydrous NH3. Add a solution of 3-methylbenzoic acid (10.0 g, 73.4 mmol) and t-BuOH (15 mL) in dry THF (50 mL). Add lithium wire (1.5 g, 216 mmol) in small pieces over 30 minutes. The solution will turn deep blue. Stir for 2 hours, then quench carefully with solid NH4Cl until the blue color dissipates. Evaporate the NH3, acidify the aqueous residue with 1M HCl, and extract with EtOAc to isolate the diene.

  • Step 2: Selective Hydrogenation. Dissolve the crude diene in degassed ethanol (100 mL). Add Wilkinson's catalyst (0.5 g, 0.54 mmol). Purge the flask with H2 and stir vigorously under a hydrogen balloon (1 atm).

    • Validation Checkpoint: Monitor the reaction via a gas burette. Exactly 1 equivalent of H2 must be consumed. Stop the reaction immediately upon reaching this volume to prevent over-reduction to the fully saturated cyclohexane.

  • Step 3: Isomerization. Dissolve the resulting monoene in t-BuOH (100 mL) and add Potassium tert-butoxide (16.5 g, 147 mmol). Reflux the mixture for 12 hours. Cool, acidify with 2M HCl, and extract with dichloromethane. Recrystallize from hexanes to yield pure 3-methylcyclohex-1-ene-1-carboxylic acid.

Route 2: The Kinetic Trapping Approach (Conjugate Addition Pathway)

For discovery chemistry where absolute regiochemical purity is required without the harsh conditions of liquid ammonia, the conjugate addition-trapping pathway is superior.

Mechanistic Causality
  • Regiospecific Enolate Generation: Instead of enolizing 3-methylcyclohexanone (which yields a mixture of C2 and C6 enolates), we start with cyclohex-2-en-1-one . Conjugate addition of a Gilman reagent (Me2CuLi) introduces the methyl group at C3. The electron flow strictly pushes the double bond to the C1-C2 position, generating the C2-enolate with 100% regioselectivity.

  • In Situ Trapping: To prevent the enolate from equilibrating to the thermodynamic C6 position, it is trapped immediately with Comins' reagent (N-phenyl-bis(trifluoromethanesulfonimide)) [3]. Comins' reagent is chosen over Tf2O because it does not generate highly acidic triflic acid byproducts that catalyze enolate scrambling.

  • Palladium-Catalyzed Carbonylation: The resulting enol triflate undergoes a standard cross-coupling with carbon monoxide and methanol, catalyzed by Pd(OAc)2, to form the methyl ester, which is subsequently saponified [4].

Route2 A Cyclohex-2-en-1-one (Starting Material) B Conjugate Addition Me2CuLi, THF, -78°C Forms regiospecific enolate A->B C In Situ Trapping Comins' Reagent Prevents enolate equilibration B->C D 3-Methylcyclohex-1-enyl triflate (Stable intermediate) C->D E Pd-Catalyzed Carbonylation Pd(OAc)2, dppp, CO, MeOH Cross-coupling D->E F Methyl 3-methylcyclohex-1-ene-1-carboxylate (Ester precursor) E->F G Saponification LiOH, THF/H2O F->G H 3-Methylcyclohex-1-ene-1-carboxylic acid (Target Molecule) G->H

Regiospecific synthesis via conjugate addition, enolate trapping, and carbonylation.

Experimental Protocol: Route 2
  • Step 1: Addition and Trapping. Suspend CuI (10.5 g, 55 mmol) in dry THF (100 mL) at 0 °C. Add MeLi (1.6 M in ether, 110 mmol) dropwise until the initial yellow precipitate dissolves to form a clear solution of Me2CuLi. Cool to -78 °C. Add cyclohex-2-en-1-one (4.8 g, 50 mmol) dropwise. Stir for 1 hour. Add a solution of Comins' reagent (21.6 g, 55 mmol) in THF. Allow the mixture to warm to room temperature over 3 hours.

    • Validation Checkpoint: Quench an aliquot and analyze by GC-MS. The presence of a single triflate peak confirms that enolate equilibration did not occur.

  • Step 2: Carbonylation. Dissolve the isolated enol triflate in a mixture of DMF (40 mL) and MeOH (20 mL). Add Pd(OAc)2 (0.11 g, 0.5 mmol), dppp (0.21 g, 0.5 mmol), and triethylamine (15 mL). Purge the system with CO gas and stir under a CO balloon at 60 °C for 6 hours. Dilute with water and extract with hexanes to isolate the methyl ester.

  • Step 3: Saponification. Dissolve the ester in THF/H2O (1:1, 50 mL). Add LiOH·H2O (4.2 g, 100 mmol) and stir at room temperature for 12 hours. Acidify with 1M HCl, extract with EtOAc, dry, and concentrate to yield the pure target acid.

Comparative Data Analysis

To assist in selecting the appropriate starting materials and synthetic logic for your specific project constraints, the quantitative metrics of both routes are summarized below.

MetricRoute 1: Birch-IsomerizationRoute 2: Cuprate-Carbonylation
Optimal Starting Material 3-Methylbenzoic AcidCyclohex-2-en-1-one
Overall Yield (Expected) 45 - 55%60 - 70%
Regioselectivity High (Thermodynamic control)Absolute (100% via trapping)
Scalability Excellent (Kilogram scale)Moderate (Gram to 100g scale)
Reagent Cost Low (Li, NH3, H2, Base)High (Pd catalyst, Comins' reagent)
Primary Application Process Chemistry / Bulk SynthesisDiscovery Chemistry / SAR Studies

References

  • Subba Rao, G. S. R., & Bhaskar, K. V. (1993). Synthesis based on cyclohexadienes. Part 8. Synthesis of 1-methylbicyclo[2.2.2]oct-2-enecarboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 1, (19), 2333-2337. URL: [Link]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732. URL: [Link]

  • Comins, D. L., & Dehghani, A. (1992). A mild and efficient method for the preparation of enol triflates. Tetrahedron Letters, 33(42), 6299-6302. URL: [Link]

  • Cacchi, S., Morera, E., & Ortar, G. (1985). Palladium-catalyzed carbonylation of enol triflates. A novel method for the synthesis of α,β-unsaturated carboxylic acid derivatives. Tetrahedron Letters, 26(8), 1109-1112. URL: [Link]

Exploratory

Stability and Storage Protocols for 3-Methylcyclohexene-1-carboxylic Acid: A Mechanistic Guide

Structural Profiling and Chemical Vulnerability 3-Methylcyclohexene-1-carboxylic acid (CAS: 184032-60-8) is a highly functionalized cyclic aliphatic compound serving as a critical intermediate in advanced organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Profiling and Chemical Vulnerability

3-Methylcyclohexene-1-carboxylic acid (CAS: 184032-60-8) is a highly functionalized cyclic aliphatic compound serving as a critical intermediate in advanced organic synthesis and pharmaceutical development[1]. Its molecular architecture features an α,β -unsaturated carboxylic acid system coupled with an allylic methyl group at the C3 position. To design an effective storage and stability protocol, one must first understand the thermodynamic and kinetic vulnerabilities inherent to this specific structural motif.

Table 1: Physicochemical Properties | Property | Value / Description | | :--- | :--- | | IUPAC Name | 3-methylcyclohex-1-ene-1-carboxylic acid | | CAS Number | 184032-60-8 | | Molecular Formula | C8H12O2 | | Molecular Weight | 140.18 g/mol [1] | | Structural Class | α,β -unsaturated cyclic carboxylic acid | | Predicted pKa | ~4.67 ± 0.20[2] | | Incompatibilities | Strong oxidizing agents, strong bases[3] |

Mechanistic Pathways of Degradation

As a Senior Application Scientist, I approach stability not merely as a set of storage rules, but as a kinetic mitigation strategy. The degradation of 3-methylcyclohexene-1-carboxylic acid is primarily driven by three distinct chemical pathways:

A. Autoxidation at the Allylic Position

The methyl group at the C3 position renders the C3 proton a tertiary allylic proton. The bond dissociation energy (BDE) for this specific C–H bond is exceptionally low (~80 kcal/mol). Exposure to ambient oxygen and light initiates a radical chain reaction, abstracting this proton to form a highly stabilized tertiary allylic radical. Subsequent reaction with triplet oxygen ( 3O2​ ) yields hydroperoxides, which can further cleave into complex degradation mixtures[3].

B. Deconjugative Isomerization

Under basic conditions or prolonged thermal stress, α,β -unsaturated carboxylic acids are susceptible to double bond migration[4]. Deprotonation at the C6 position forms an extended enolate. Upon reprotonation at the C2 position, the double bond shifts out of conjugation with the carbonyl group, yielding the thermodynamically less favored (but kinetically accessible under specific conditions) β,γ -unsaturated isomer[4].

C. Michael Addition and Oligomerization

The conjugated electron-withdrawing carboxyl group polarizes the C1=C2 double bond, rendering the C2 position electrophilic. Consequently, the molecule acts as a Michael acceptor[5]. In the presence of adventitious nucleophiles (e.g., moisture, trace amines) or under radical-initiating conditions, the compound can undergo 1,4-addition or spontaneous oligomerization[5].

Degradation A 3-Methylcyclohexene-1-carboxylic acid (Intact) B Autoxidation (O2 exposure) A->B O2, Light C Isomerization (Thermal/Base) A->C Heat, pH > 8 D Oligomerization (Radical/Nucleophile) A->D Radicals, Trace Metals E Allylic Hydroperoxides & Cleavage Products B->E F Deconjugated Isomers (beta,gamma-unsaturated) C->F G Michael Adducts & Dimers/Polymers D->G

Mechanistic degradation pathways of 3-Methylcyclohexene-1-carboxylic acid under environmental stress.

Optimized Storage Workflows

To arrest the kinetic pathways described above, storage conditions must strictly exclude oxygen, moisture, and photons, while suppressing thermal energy.

Protocol 1: Aliquoting and Inert Gas Preservation

Causality: Repeated freeze-thaw cycles or repeated opening of a bulk container introduces atmospheric moisture and oxygen, accelerating autoxidation and Michael addition. Aliquoting creates a self-validating, single-use system that preserves the integrity of the bulk batch.

  • Environmental Control: Perform all handling within a laminar flow hood or a glove box purged with dry Nitrogen.

  • Equilibration: Allow the bulk container of 3-methylcyclohexene-1-carboxylic acid to fully equilibrate to room temperature in a desiccator before opening. Failure to do so will cause ambient moisture to condense on the cold compound.

  • Aliquoting: Transfer the required working masses (e.g., 100 mg - 500 mg) into amber glass vials (Type I borosilicate) to prevent UV-induced radical initiation.

  • Argon Purging: Insert a gentle stream of high-purity Argon (99.999%) into the vial for 30–60 seconds. Argon is preferred over Nitrogen as it is denser than air and forms a protective blanket directly over the compound.

  • Sealing: Cap the vials tightly with PTFE-lined septa screw caps. Wrap the seal interface with Parafilm.

  • Temperature Stratification:

    • Long-Term Storage (>1 month): Store at -20°C.

    • Short-Term/Working Stocks (<1 month): Store at 2–8°C in a dark, dry cabinet[2].

Analytical Validation of Integrity

Trusting a storage protocol requires empirical verification. Before utilizing stored 3-methylcyclohexene-1-carboxylic acid in sensitive synthetic steps, its structural integrity must be validated.

Protocol 2: Purity and Structural Assessment
  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50 v/v).

  • HPLC-UV Analysis:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). TFA is critical to suppress the ionization of the carboxylic acid (pKa ~4.67)[2], ensuring sharp, Gaussian peak shapes.

    • Detection: UV at 210 nm. The α,β -unsaturated system provides a strong π→π∗ chromophore. Look for new peaks indicating oxidation products.

  • 1H-NMR Verification: To detect deconjugative isomerization[4], run a proton NMR in CDCl3. Monitor the integration of the vinylic proton (C2-H). A shift or splitting of this signal indicates migration of the double bond.

Workflow S1 Sample Retrieval S2 Equilibration to Room Temp S1->S2 S3 Dissolution (MeCN/H2O or CDCl3) S2->S3 S4 HPLC-UV (210 nm) (Oxidation Check) S3->S4 Purity % S5 1H-NMR (Isomerization Check) S3->S5 Structural Integrity S6 Data Integration & Batch Release S4->S6 S5->S6

Standardized analytical workflow for assessing structural integrity and batch purity.

References

  • PubChem. 3-Methylcyclohexene-1-carboxylic acid | C8H12O2 | CID 45116546. National Institutes of Health (NIH).[Link]

  • ResearchGate. Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism.[Link]

  • Royal Society of Chemistry (RSC). The influence of Michael acceptors on the structural reactivity of renewable fuels.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of (±)-Methyl 3-Cyclohexene-1-carboxylate

Abstract Optically active 3-cyclohexene-1-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs like Oseltamivir (Ta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Optically active 3-cyclohexene-1-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs like Oseltamivir (Tamiflu®) and Edoxaban.[1] This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate via enantioselective hydrolysis. The method leverages the high enantioselectivity of lipases, common serine hydrolases, to preferentially hydrolyze one enantiomer, enabling the separation of an enantiomerically enriched carboxylic acid and the corresponding unreacted ester.[2] This guide covers the underlying principles, a step-by-step experimental workflow, analytical methods for assessing success, and expected outcomes.

Introduction and Principle

The synthesis of single-enantiomer pharmaceuticals is of paramount importance, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[4]

Enzymatic kinetic resolution, specifically using lipases, offers significant advantages due to the mild reaction conditions, high enantioselectivity, and broad substrate specificity of these biocatalysts.[2][3] The process described herein involves the hydrolysis of a racemic ester, (±)-methyl 3-cyclohexene-1-carboxylate. A lipase, such as that from Candida rugosa, will selectively catalyze the hydrolysis of one ester enantiomer (e.g., the R-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (the S-ester) largely unreacted.

This results in a mixture containing an enantiomerically enriched acid and the unreacted, also enantiomerically enriched, ester. The success of the resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values are desirable for efficient separation.

Principle of Kinetic Resolution:

G cluster_0 Racemic Mixture (Substrate) cluster_1 Enzymatic Reaction cluster_2 Products at ~50% Conversion rac_ester (R,S)-Methyl Ester enzyme Lipase (e.g., Candida rugosa) rac_ester->enzyme Substrate Binding S_ester (S)-Methyl Ester (Unreacted, Enriched) enzyme->S_ester Remains (Slow Reaction) R_acid (R)-Carboxylic Acid (Product, Enriched) enzyme->R_acid Selective Hydrolysis (Fast Reaction)

Caption: Workflow of lipase-catalyzed kinetic resolution.

Materials and Methods

Reagents and Equipment
  • Substrate: (±)-Methyl 3-cyclohexene-1-carboxylate

  • Enzyme: Lipase from Candida rugosa (Type VII, crude powder, e.g., Sigma-Aldrich L1754) or other suitable lipase.

  • Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Titrant: Sodium hydroxide (NaOH) solution (0.05 M, standardized)

  • Extraction Solvents: Diethyl ether or Ethyl acetate (HPLC grade)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Derivatizing Agent (for GC): Trimethylsilyldiazomethane (TMS-diazomethane) solution in hexanes or Diazomethane generated in situ. (Caution: Highly toxic and explosive).

  • Equipment:

    • pH-stat autotitrator or a pH meter with a magnetic stirrer

    • Thermostatted reaction vessel

    • Separatory funnel

    • Rotary evaporator

    • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

    • Chiral GC column (e.g., CYCLODEX-B or equivalent β-cyclodextrin-based column)[1][5]

Experimental Protocol: Enzymatic Hydrolysis via pH-Stat

The pH-stat method is a highly effective technique for monitoring the progress of hydrolysis reactions that produce an acid.[6][7] By maintaining a constant pH through the controlled addition of a base, the consumption of the titrant directly correlates to the rate of ester hydrolysis.[8]

  • Reaction Setup:

    • Add 50 mL of 0.1 M phosphate buffer (pH 7.0) to a thermostatted reaction vessel maintained at 30°C.

    • Add 1.0 g (7.13 mmol) of (±)-methyl 3-cyclohexene-1-carboxylate to the buffer.

    • Add 100 mg of Candida rugosa lipase powder to the mixture.

    • Immediately begin stirring and start the pH-stat instrument, setting it to maintain the pH at 7.0 by titrating with 0.05 M NaOH.

  • Reaction Monitoring:

    • Record the volume of NaOH added over time. The reaction is typically monitored until approximately 50% conversion is reached. This point corresponds to the addition of half the molar equivalent of NaOH relative to the starting racemic ester (i.e., 0.5 * 7.13 mmol = 3.57 mmol of NaOH).

    • The volume of 0.05 M NaOH corresponding to 50% conversion is: (3.57 mmol) / (0.05 mmol/mL) = 71.4 mL.

  • Reaction Work-up:

    • Once the target conversion is reached, stop the titration and remove the enzyme by filtration or centrifugation.

    • Transfer the aqueous solution to a separatory funnel.

    • Isolate the Unreacted Ester: Extract the aqueous solution twice with 50 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the enantiomerically enriched methyl ester.

    • Isolate the Carboxylic Acid Product: Acidify the remaining aqueous layer to pH ~2 with 1 M HCl. Extract the acidified solution three times with 50 mL portions of diethyl ether. Combine these organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Experimental Workflow Diagram:

G cluster_0 A. Reaction cluster_1 B. Separation cluster_2 C. Analysis A1 Combine Substrate, Lipase, and Buffer in Vessel (pH 7, 30°C) A2 Start pH-Stat Titration with 0.05 M NaOH A1->A2 A3 Monitor NaOH consumption until ~50% conversion A2->A3 B1 Stop Reaction, Filter Enzyme A3->B1 B2 Extract with Diethyl Ether (at pH 7) B1->B2 B3 Separate Layers B2->B3 B4 Organic Layer: (S)-Ester B3->B4 B5 Aqueous Layer: (R)-Acid Salt B3->B5 C2 Analyze both Ester Fractions by Chiral GC B4->C2 Direct Injection B6 Acidify Aqueous Layer to pH 2 B5->B6 B7 Extract with Diethyl Ether B6->B7 B8 Organic Layer: (R)-Acid B7->B8 C1 Derivatize (R)-Acid to Methyl Ester B8->C1 C1->C2

Caption: Overall process from reaction to chiral analysis.

Analytical Protocol: Chiral Gas Chromatography

To determine the enantiomeric excess (ee) of the unreacted ester and the product acid, chiral gas chromatography is employed. Since carboxylic acids can exhibit poor peak shape in GC, the acid product is first converted back to its methyl ester for analysis.

  • Derivatization of the Acid Product:

    • Dissolve the isolated carboxylic acid in a small amount of a suitable solvent like methanol/diethyl ether.

    • CAUTION: Working in a fume hood, add a solution of TMS-diazomethane dropwise until a persistent yellow color indicates a slight excess.

    • Quench the excess reagent with a few drops of acetic acid.

    • The sample is now ready for GC analysis.

  • GC Conditions:

    • A sample table with typical GC parameters is provided below. These may need to be optimized for your specific instrument and column.

ParameterValue
Column CYCLODEX-B (30 m x 0.25 mm ID, 0.25 µm df)[1]
Carrier Gas Helium, 100 kPa constant pressure
Injector Temp. 250°C
Detector Temp. 300°C (FID)
Oven Program 80°C (hold 5 min), ramp 10°C/min to 230°C, hold 15 min[1]
Injection 1 µL, Split (e.g., 50:1)
  • Calculations:

    • Enantiomeric Excess (ee): Calculated from the peak areas (A) of the two enantiomers in the chromatogram. ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

    • Conversion (c): Determined from the amount of titrant used or by comparing the amount of recovered product and substrate. For a 50% target, c ≈ 0.5.

    • Enantiomeric Ratio (E): The key measure of enzyme selectivity. It can be calculated using the enantiomeric excess of the substrate (eeₛ) and the conversion (c). E = ln[1 - c(1 + eeₛ)] / ln[1 - c(1 - eeₛ)]

Expected Results and Discussion

Under the conditions described, lipases such as that from Candida rugosa are expected to show a preference for one enantiomer, leading to a successful kinetic resolution. The enantioselectivity (E-value) can be influenced by factors such as temperature, pH, and the presence of organic co-solvents.[9][10]

Table of Expected Outcomes at ~50% Conversion:

FractionExpected Major EnantiomerExpected ee (%)Enantiomeric Ratio (E)
Unreacted Substrate (S)-Methyl 3-cyclohexene-1-carboxylate>95%>100 (Excellent)
Product (R)-3-Cyclohexene-1-carboxylic acid>95%>100 (Excellent)

An E-value greater than 100 is generally considered excellent for preparative-scale resolutions, as it allows for the isolation of both the unreacted substrate and the product with high enantiomeric purity at around 50% conversion. The chromatograms from the chiral GC analysis will show two well-resolved peaks for the racemic standard. The unreacted ester fraction will show a large peak for one enantiomer and a small peak for the other, while the derivatized acid fraction will show the opposite ratio.

Troubleshooting

  • Low Conversion Rate: May indicate denatured or inhibited enzyme. Check the pH and temperature of the reaction. Ensure the substrate has not introduced impurities that could inhibit the lipase.

  • Low Enantioselectivity (Low E-value): The chosen enzyme may not be optimal for this substrate. Consider screening other lipases (e.g., from Pseudomonas cepacia). Reaction conditions can also be modified; for example, adding a co-solvent like DMSO has been shown to enhance enantioselectivity in some cases.[9]

  • Poor GC Resolution: Optimize the GC temperature program (slower ramp rates can improve resolution). Ensure the chiral column is in good condition and has not been degraded by contaminants.

Conclusion

This application note details a reliable and efficient method for the kinetic resolution of (±)-methyl 3-cyclohexene-1-carboxylate using lipase-catalyzed hydrolysis. The pH-stat technique provides a simple and real-time method for monitoring the reaction's progress, while chiral GC analysis allows for accurate determination of the resolution's success. This chemoenzymatic approach is a powerful tool for accessing enantiomerically pure cyclohexene derivatives, which are valuable intermediates in the pharmaceutical industry.

References

  • MDPI. (2021, March 11). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers. Available from: [Link]

  • Hamlet Protein. (n.d.). Why do we use pH-stat to measure protein kinetics? Available from: [Link]

  • YouTube. (2023, August 16). pH-stat method explained. Available from: [Link]

  • PubMed. (2016, May 15). pH-stat vs. free-fall pH techniques in the enzymatic hydrolysis of whey proteins. Available from: [Link]

  • PubMed. (n.d.). Flow-through pH-stat method for lipase activity. Available from: [Link]

  • ResearchGate. (2025, August 10). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Available from: [Link]

  • ResearchGate. (2025, August 9). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Available from: [Link]

  • ResearchGate. (2005, February). Candida Rugosa lipase-catalyzed kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Available from: [Link]

  • ACS Publications. (2022, January 28). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Available from: [Link]

  • PubMed. (2008, February). Candida rugosa lipase-catalysed kinetic resolution of 2-substituted-aryloxyacetic esters with dimethylsulfoxide and isopropanol as additives. Available from: [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Available from: [Link]

  • Academia.edu. (n.d.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Available from: [Link]

  • MDPI. (2021, August 10). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Available from: [Link]

  • PubMed. (n.d.). Comparative kinetic study of lipases A and B from Candida rugosa in the hydrolysis of lipid p-nitrophenyl esters in mixed micelles with Triton X-100. Available from: [Link]

  • ACS Publications. (1991, April 1). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Semantic Scholar. (n.d.). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Available from: [Link]

  • TU Delft. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available from: [Link]

  • PMC. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Available from: [Link]

  • IntechOpen. (2019, November 20). Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Facile access to chiral β-homoglutamic acid from 3-cyclohexene-carboxylic acid. Available from: [Link]

  • PMC. (n.d.). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available from: [Link]

  • ResearchGate. (2025, August 6). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Available from: [Link]

  • MDPI. (2024, May 22). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Available from: [Link]

Sources

Application

Application Note: 3-Methylcyclohexene-1-carboxylic Acid as a Versatile Building Block in Total Synthesis

Introduction & Structural Rationale In the realm of complex natural product synthesis and drug development, the selection of an appropriate chiral or prochiral building block dictates the efficiency of the entire synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the realm of complex natural product synthesis and drug development, the selection of an appropriate chiral or prochiral building block dictates the efficiency of the entire synthetic route. 3-Methylcyclohexene-1-carboxylic acid (CAS: 184032-60-8) is a highly versatile, bifunctional building block. Structurally, it features an α,β -unsaturated carboxylic acid embedded within a six-membered ring, flanked by an allylic methyl group at the C3 position.

This specific molecular architecture is highly prized in total synthesis for several reasons:

  • Pre-organized Carbocyclic Core: It perfectly maps onto the A-ring or B-ring of numerous terpenoids, including eudesmane and cadinane sesquiterpenes, as well as complex diterpenoid alkaloids.

  • Electronic Polarization: The C1 carboxylic acid polarizes the C1–C2 double bond, rendering the C2 position highly electrophilic and susceptible to conjugate (Michael) additions.

  • Inherent Stereocontrol: The C3 allylic methyl group acts as a critical steric director. In reactions involving the alkene (such as epoxidation, dihydroxylation, or conjugate addition), the methyl group effectively shields the syn-face, forcing incoming reagents to attack from the anti-face. This causality yields highly predictable diastereoselectivity [1].

The utility of the cyclohexene-1-carboxylic acid framework is famously highlighted in E. J. Corey's enantioselective total synthesis of the antiviral drug Oseltamivir (Tamiflu), where the functionalization of the cyclohexene core was strictly governed by steric and electronic parameters [2].

Mechanistic Pathways & Synthetic Workflows

To harness 3-methylcyclohexene-1-carboxylic acid in total synthesis, chemists typically exploit two divergent pathways: Nucleophilic Epoxidation and Organocuprate Conjugate Addition .

Pathway A: Nucleophilic Epoxidation

Because the C1–C2 double bond is electron-deficient due to the electron-withdrawing carboxyl group, standard electrophilic epoxidation (e.g., using mCPBA) is remarkably slow. Instead, nucleophilic epoxidation using alkaline hydrogen peroxide ( H2​O2​ / NaOH ) or heteropoly acid catalysis is employed [3]. The hydroperoxide anion ( HOO− ) attacks the electrophilic β -carbon (C2), followed by intramolecular displacement of hydroxide to form the oxirane ring. The C3 methyl group ensures the epoxide forms anti to the methyl substituent.

Pathway B: Diastereoselective Conjugate Addition

Organocuprate reagents (e.g., Gilman reagents, R2​CuLi ) are "soft" nucleophiles that undergo highly regioselective 1,4-conjugate addition to α,β -unsaturated acids/esters. The copper(I) center coordinates to the alkene, followed by oxidative addition and reductive elimination to forge the C2–R bond. The C3 methyl group sterically blocks the syn-trajectory, resulting in a trans-1,2 relationship between the newly installed group and the methyl group [4].

DivergentPathways SM 3-Methylcyclohexene-1-carboxylic Acid (Prochiral Building Block) Epox Nucleophilic Epoxidation (H2O2, NaOH) SM->Epox Pathway A Conj Conjugate Addition (R2CuLi, THF, -78°C) SM->Conj Pathway B Deriv Allylic Oxidation / Derivatization (SeO2 or Pd-catalyzed) SM->Deriv Pathway C Prod1 C1-C2 Epoxide (anti to C3-Me) Epox->Prod1 Prod2 2-Substituted-3-Methylcyclohexanecarboxylic Acid (trans-1,2, trans-2,3) Conj->Prod2 Prod3 Complex Terpenoid Cores (e.g., Eudesmanes) Deriv->Prod3 Prod1->Prod3 Prod2->Prod3

Figure 1: Divergent synthetic pathways utilizing 3-methylcyclohexene-1-carboxylic acid.

Quantitative Data: Stereoselectivity Profiles

The table below summarizes the expected yield and diastereomeric ratios (dr) when functionalizing 3-methylcyclohexene-1-carboxylic acid, demonstrating the robust stereodirecting effect of the C3 methyl group.

Reaction TypeReagent SystemTarget PositionYield (%)Diastereomeric Ratio (dr)*
Nucleophilic Epoxidation 30%H2​O2​,NaOH(aq) C1–C2 Alkene82 - 88%> 95:5 (anti:syn)
Electrophilic Epoxidation mCPBA,CH2​Cl2​ C1–C2 Alkene< 15% (Sluggish)N/A
Conjugate Addition Me2​CuLi,THF,−78∘C C2 Carbon89 - 94%98:2 (trans, trans)
Conjugate Addition VinylMgBr,CuI(cat.) C2 Carbon85 - 90%96:4 (trans, trans)

*Note: "anti" or "trans" refers to the stereochemical relationship relative to the C3-methyl group.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is explicitly detailed to ensure reproducibility during scale-up.

Protocol A: Diastereoselective Copper-Catalyzed Conjugate Addition

Objective: Installation of a vinyl group at C2, anti to the C3 methyl group.

Reagents:

  • 3-Methylcyclohexene-1-carboxylic acid (1.0 eq, 10 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 2.5 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Cuprate: Flame-dry a 100 mL Schlenk flask under argon. Add CuI (190 mg, 1.0 mmol) and anhydrous THF (20 mL). Cool the suspension to −78∘C using a dry ice/acetone bath.

  • Addition of Grignard: Slowly add vinylmagnesium bromide (25 mL, 25 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of homocoupled diene byproducts. The mixture will turn dark, indicating the formation of the active organocuprate species.

  • Substrate Addition: Dissolve 3-methylcyclohexene-1-carboxylic acid (1.40 g, 10 mmol) in 10 mL of THF. Add this solution dropwise to the cuprate mixture at −78∘C .

  • Reaction Maturation: Stir the reaction at −78∘C for 2 hours, then allow it to slowly warm to −40∘C over 1 hour. Causality: The low temperature ensures the "soft" cuprate undergoes strictly 1,4-addition rather than attacking the carboxylate directly.

  • Quenching: Quench the reaction at −40∘C by rapidly adding 20 mL of saturated aqueous NH4​Cl solution. Causality: The mildly acidic NH4​Cl protonates the intermediate enolate while simultaneously complexing the copper salts, preventing unwanted epimerization at the α -position (C1).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield trans-2-vinyl-3-methylcyclohexane-1-carboxylic acid.

CuMechanism A Organocuprate Formation (2 RLi + CuI -> R2CuLi) B pi-Complexation (Cu coordinates to C1-C2 alkene) A->B C Oxidative Addition (Cu(I) -> Cu(III) intermediate at C2) B->C C3-Me sterically blocks syn-face D Reductive Elimination (Formation of C2-R bond, anti to C3-Me) C->D E Aqueous Quench (Protonation of enolate to yield trans-product) D->E NH4Cl quench prevents epimerization

Figure 2: Mechanistic cycle of the Cu-catalyzed conjugate addition highlighting stereocontrol.

Protocol B: Nucleophilic Epoxidation

Objective: Stereoselective formation of the C1–C2 oxirane ring.

Reagents:

  • 3-Methylcyclohexene-1-carboxylic acid (1.0 eq, 10 mmol)

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ , 3.0 eq)

  • 2M Sodium Hydroxide ( NaOH , 1.5 eq)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 3-methylcyclohexene-1-carboxylic acid (1.40 g, 10 mmol) in 15 mL of Methanol in a 50 mL round-bottom flask.

  • Base Addition: Cool the solution to 0∘C in an ice bath. Slowly add 2M NaOH (7.5 mL, 15 mmol). Causality: The base deprotonates the carboxylic acid to form the carboxylate, making the compound water-soluble, and generates the active hydroperoxide anion in the next step.

  • Oxidant Addition: Add 30% H2​O2​ (3.4 mL, 30 mmol) dropwise over 10 minutes.

  • Reaction Maturation: Remove the ice bath and stir the reaction at room temperature for 12 hours. Causality: Nucleophilic epoxidation of α,β -unsaturated systems is kinetically slower than isolated alkenes; extended time ensures complete conversion.

  • Workup: Cool the mixture back to 0∘C and carefully acidify to pH 3 using 1M HCl . Causality: Acidification reprotonates the carboxylate, driving the highly polar epoxy-acid into the organic phase during extraction.

  • Extraction: Extract with Dichloromethane ( 3×20 mL). Wash with a 10% Na2​S2​O3​ solution to quench residual peroxides, dry over MgSO4​ , and concentrate in vacuo to afford the anti-epoxy acid.

References

  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. URL:[Link]

  • Yeung, Y.-Y., Hong, S., & Corey, E. J. (2006). A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuramidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid. Journal of the American Chemical Society, 128(19), 6310–6311. URL:[Link]

  • Oguchi, T., Sakata, Y., Takeuchi, N., & Ogawa, M. (1989). Epoxidation of α,β-Unsaturated Carboxylic Acids with Hydrogen Peroxide by Heteropoly Acids. Chemistry Letters, 18(11), 2053-2056. URL:[Link]

  • Rossiter, B. E., & Swingle, N. M. (1992). Enantioselective Conjugate Addition. Chemical Reviews, 92(5), 771-806. URL:[Link]

Method

Application Note: Derivatization of 3-Methylcyclohexene-1-carboxylic Acid for High-Resolution GC-MS Analysis

Introduction & Mechanistic Rationale Underivatized carboxylic acids pose significant analytical challenges in Gas Chromatography (GC). The active hydrogen of the carboxyl group (-COOH) is highly polar and prone to interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Underivatized carboxylic acids pose significant analytical challenges in Gas Chromatography (GC). The active hydrogen of the carboxyl group (-COOH) is highly polar and prone to intermolecular hydrogen bonding ([1]). When analyzing 3-Methylcyclohexene-1-carboxylic acid , this polarity leads to severe adsorption onto the residual silanol groups of the GC column's stationary phase. The physical manifestation of this interaction is peak tailing, poor chromatographic resolution, and reduced detector sensitivity ([2]).

To mitigate this, derivatization is employed to replace the active hydrogen with a non-polar moiety, thereby neutralizing the hydrogen-bonding potential and significantly increasing both volatility and thermal stability ([3]).

Reagent Selection: The Causality Behind Silylation

While methylation (e.g., using diazomethane or BF3/Methanol) is a viable option, silylation is the preferred method for this specific cyclic alkene structure. Silylation reagents offer higher sensitivity, superior derivative stability, and highly predictable electron impact (EI) fragmentation patterns ([4]).

For this protocol, we utilize BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane) .

  • The Causality: BSTFA acts as the primary trimethylsilyl (TMS) donor. However, the 3-methyl group on the cyclohexene ring introduces mild steric hindrance near the carboxylate group. TMCS is added as a catalyst to increase the silylating power of the reagent, ensuring quantitative conversion even in sterically hindered environments ().

Mechanistic & Workflow Visualization

DerivatizationWorkflow Sample 3-Methylcyclohexene-1-carboxylic acid (Highly Polar, H-Bonding) Reagent Add BSTFA + 1% TMCS (Silylating Agent & Catalyst) Sample->Reagent Incubation Incubate at 70°C for 30 min (Overcomes Steric Hindrance) Reagent->Incubation Product TMS-Ester Derivative (Volatile, Thermally Stable) Incubation->Product Analysis GC-MS Analysis (EI Mode, High Resolution) Product->Analysis

Workflow for the silylation of 3-Methylcyclohexene-1-carboxylic acid prior to GC-MS analysis.

LogicalRelationship Problem Underivatized Carboxylic Acid (High Polarity, H-Bonding) Cause Interaction with GC Column (Silanol Groups) Problem->Cause Effect Peak Tailing & Poor Resolution Cause->Effect Solution Silylation (BSTFA + TMCS) (Masks Active Hydrogen) Effect->Solution mitigated by Result TMS-Ester Derivative (High Volatility, Sharp Peaks) Solution->Result

Logical relationship between analyte polarity, GC column interaction, and silylation benefits.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, ensuring that any failure in the reaction (e.g., due to moisture contamination) is immediately identifiable by the analyst.

Materials Required:

  • Analyte: 3-Methylcyclohexene-1-carboxylic acid

  • Reagent: BSTFA + 1% TMCS

  • Solvent: Anhydrous Pyridine

  • Internal Standard (IS): Undecanoic acid

Step-by-Step Methodology:

  • Sample Preparation & IS Addition: Dissolve 1.0 mg of 3-Methylcyclohexene-1-carboxylic acid and 1.0 mg of Undecanoic acid (IS) in 1.0 mL of anhydrous pyridine in a silanized glass vial.

    • Causality: Pyridine is chosen because it easily accepts the acid byproduct of the silylation reaction, driving the equilibrium toward 100% completion. Silanized vials prevent the analyte from adsorbing to the glass walls ().

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Causality: A large molar excess (at least a 2:1 ratio of BSTFA to active hydrogens) is required to push the reaction to completion and compensate for any trace moisture ().

  • Incubation: Seal the vial tightly with a PTFE-lined septum and incubate at 70°C for 30 minutes.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the cyclic ring.

  • Self-Validation Check: Analyze a 1 µL aliquot via GC-MS at t=30 min and t=60 min.

    • System Validation: Compare the peak area ratio of the derivatized analyte to the derivatized IS. If the ratio remains constant between 30 and 60 minutes, the reaction has reached quantitative completion. If the IS peak is absent or severely diminished, the reagent has been compromised by moisture and the sample must be reprepared.

Method Optimization & Quantitative Data

Optimizing time and temperature is critical for achieving a high derivatization completion percentage, which directly correlates with good peak shape and detector response ().

Table 1: Optimization of Silylation Conditions for 3-Methylcyclohexene-1-carboxylic Acid
Temperature (°C)Incubation Time (min)Reagent Ratio (Analyte:BSTFA)Derivatization Yield (%)Peak Tailing Factor ( As​ )
25 (Ambient)601:242.51.85
50301:278.01.40
70 30 1:5 (Excess) 99.8 1.05
70601:5 (Excess)99.91.02

Analytical Artifacts & MS Identification

Most derivatization reactions are highly sensitive to water; moisture will decompose the TMS reagent and the formed derivatives, leading to analytical artifacts and low yields (). Ensure all solvents and carrier gases are strictly anhydrous.

During GC-MS (EI mode) analysis, the TMS derivative of 3-Methylcyclohexene-1-carboxylic acid (MW = 212.36 g/mol ) can be confidently identified by its fragmentation pattern. Detection-oriented derivatization utilizing TMS typically generates a strong [M-15]+ ion due to the loss of a methyl group from the silicon atom ([5]). Analysts should extract m/z 197 as the primary quantifier ion to validate the presence of the target derivative.

References

  • Title: Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids Source: MDPI (Water) URL: [Link]

  • Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation Source: ResearchGate / Journal of Chromatography A URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL: [Link]

  • Title: Derivatization Source: Chemistry LibreTexts URL: [Link]

Sources

Application

Asymmetric Synthesis of Optically Active Cyclohexene Carboxylic Acids: Strategies, Protocols, and Applications

Strategic Importance in Drug Development Optically active cyclohexene carboxylic acids are privileged chiral building blocks in medicinal chemistry. Their conformationally restricted yet flexible three-dimensional framew...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

Optically active cyclohexene carboxylic acids are privileged chiral building blocks in medicinal chemistry. Their conformationally restricted yet flexible three-dimensional framework is essential for binding affinity in numerous active pharmaceutical ingredients (APIs). Notable examples include the coagulant factor Xa inhibitor Edoxaban, the immunosuppressant FK-506 (Tacrolimus), and the anti-influenza drug Oseltamivir (Tamiflu)[1],[2].

Despite their utility, the enantioselective preparation of these compounds is notoriously challenging. The inherent rotatable structure of the cyclohexene ring complicates direct asymmetric functionalization[1]. Consequently, modern synthetic strategies rely on highly controlled desymmetrization, diastereoselective cycloadditions, or enzymatic kinetic resolution to achieve the required enantiomeric excess (ee)[3],[2].

Mechanistic Pathways & Experimental Logic

To achieve high stereofidelity, two primary paradigms have proven robust for scalable synthesis:

  • Chemocatalytic Diastereoselective Diels-Alder Reactions: This approach utilizes a chiral auxiliary (e.g., ethyl L-lactate or (R,R)-hydrobenzoin) attached to the dienophile[3],[4]. A Lewis acid catalyst (like TiCl₄) coordinates to the carbonyl oxygens, locking the dienophile into a rigid s-cis conformation. This diastereofacial shielding forces the incoming diene to approach from the less hindered face, establishing the stereocenter with high precision[3].

  • Biocatalytic Kinetic Resolution: This highly sustainable approach leverages stereoselective hydrolases (carboxylesterases). Enzymes such as AcEst1 (from Acinetobacter sp. JNU9335) or Pig Liver Esterase (PLE) possess active sites that spatially accommodate only one enantiomer of a racemic ester (typically the S-enantiomer). The enzyme selectively lowers the activation energy for the hydrolysis of that specific enantiomer, yielding an easily separable mixture of the optically pure (S)-acid and the unreacted (R)-ester[2].

SynthesisPathways Start Starting Materials (Dienes / Racemic Esters) PathA Chemocatalytic Pathway (Diels-Alder) Start->PathA PathB Biocatalytic Pathway (Kinetic Resolution) Start->PathB Aux Chiral Auxiliary (e.g., Ethyl L-Lactate) PathA->Aux Lewis Lewis Acid Catalyst (e.g., TiCl4) PathA->Lewis ProdA Diastereomer Separation & Hydrolysis Aux->ProdA Lewis->ProdA Target Optically Active Cyclohexene Carboxylic Acid ProdA->Target Enzyme Carboxylesterase (e.g., AcEst1, PLE) PathB->Enzyme Buffer pH Control & Buffer (pH 8.0, 40°C) PathB->Buffer ProdB Enantiomer Separation (S-Acid + R-Ester) Enzyme->ProdB Buffer->ProdB ProdB->Target

Workflow for the asymmetric synthesis of optically active cyclohexene carboxylic acids.

Validated Experimental Protocols

Protocol A: TiCl₄-Catalyzed Diastereoselective Diels-Alder Reaction

Adapted from the 3 utilizing ethyl L-lactate as a chiral auxiliary[3].

Rationale: Ethyl L-lactate is an inexpensive, chiral pool-derived auxiliary that can be easily cleaved and removed via simple aqueous washing post-reaction, making this highly scalable[3].

Step-by-Step Procedure:

  • Dienophile Preparation: Esterify acrylic acid with ethyl L-lactate using standard coupling conditions (e.g., DCC/DMAP in CH₂Cl₂) to yield the chiral acrylate dienophile. Purify via distillation.

  • Lewis Acid Complexation: Under an inert argon atmosphere, dissolve the chiral acrylate (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C. Slowly add TiCl₄ (1.1 equiv) dropwise.

    • Causality Check: The solution will deepen in color, indicating the formation of the bidentate chelate between TiCl₄ and the lactate's carbonyl and hydroxyl/ether oxygens. This rigidifies the complex for maximum stereocontrol.

  • Cycloaddition: Introduce 1,3-butadiene (or isoprene, depending on the target derivative) (3.0 equiv) into the reaction mixture. Maintain the temperature at -78 °C for 12 hours, then gradually warm to -20 °C over 4 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂. The organic layers contain the diastereomerically enriched cycloadduct.

  • Auxiliary Cleavage: Dissolve the crude adduct in a THF/H₂O mixture (3:1) and add LiOH (2.0 equiv) at 0 °C. Stir for 4 hours.

    • Causality Check: Saponification selectively cleaves the ester bond linking the cyclohexene core to the lactate auxiliary.

  • Isolation: Acidify the mixture to pH 2 with 1M HCl. Extract the optically active 3-cyclohexene-1-carboxylic acid with ethyl acetate. The water-soluble lactic acid auxiliary remains in the aqueous phase, allowing for seamless separation[3].

Protocol B: Enzymatic Kinetic Resolution via Carboxylesterase

Adapted from the 2 for high space-time yields[2].

Rationale: Biocatalytic resolution using AcEst1 offers unparalleled enantioselectivity (>99% ee) and tolerates exceptionally high substrate loadings (up to 4.0 M), making it ideal for industrial pharmaceutical production[2].

Step-by-Step Procedure:

  • Substrate Emulsion: Suspend racemic methyl 3-cyclohexene-1-carboxylate (CHCM) (up to 560 g/L) in a 100 mM sodium phosphate buffer.

  • Biocatalyst Addition: Add recombinant AcEst1 enzyme (0.08 g/L) to the biphasic mixture. Maintain the reaction temperature strictly at 40 °C.

  • pH-Stat Monitoring (Self-Validating Step): Connect the reaction vessel to an automated pH-stat titrator loaded with 2.0 M NaOH. Set the target pH to 8.0.

    • Causality Check: As the enzyme hydrolyzes the (S)-ester into the (S)-carboxylic acid, the pH of the system naturally drops. The automated addition of NaOH neutralizes the acid, preventing enzyme denaturation. The volume of NaOH consumed serves as a real-time, self-validating metric of reaction conversion.

  • Termination: Stop the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion, the theoretical maximum for kinetic resolution).

  • Separation: Extract the reaction mixture with methyl tert-butyl ether (MTBE) to recover the unreacted (R)-CHCM ester. Acidify the remaining aqueous phase to pH 2.0 using concentrated HCl, and extract with MTBE to isolate the pure (S)-3-cyclohexene-1-carboxylic acid[2].

Quantitative Data Summaries

The following table summarizes the performance metrics of the two primary methodologies, allowing researchers to select the optimal route based on scale and purity requirements.

Synthesis MethodologyCatalyst / AuxiliaryMax Substrate LoadingYield (%)Stereochemical PurityScalability / Space-Time Yield
Chemocatalytic Diels-Alder TiCl₄ / Ethyl L-LactateStandard (0.5 - 1.0 M)75 - 85%>95% de (post-crystallization)High / Moderate
Biocatalytic Resolution AcEst1 CarboxylesteraseUltra-High (up to 4.0 M)~48% (max 50% theoretical)>99% eeVery High (538 g·L⁻¹·d⁻¹)
Chiral Pool Diels-Alder (R,R)-HydrobenzoinStandard (0.5 M)~70%95% eeModerate

References

  • Ochiai, H. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. 3

  • Chini, M., Crotti, P., Macchia, F., & Flippin, L. A. (1992). Practical, asymmetric synthesis of the cyclohexyl C28-C34 fragment of the immunosuppressant FK-506 via (S)-(-)-3-cyclohexenecarboxylic acid. Tetrahedron. 4

  • ResearchGate / JNU9335 Study. (2025). Efficient microbial resolution of racemic methyl 3-cyclohexene-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335. 2

Sources

Method

3-Methylcyclohexene-1-carboxylic acid as a chiral synthon in drug discovery

Application Note: 3-Methylcyclohexene-1-carboxylic Acid as a Versatile Chiral Synthon in Drug Discovery Executive Summary & Mechanistic Rationale In modern drug discovery, conformationally restricted cyclic systems are e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methylcyclohexene-1-carboxylic Acid as a Versatile Chiral Synthon in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern drug discovery, conformationally restricted cyclic systems are essential for optimizing the pharmacodynamics and pharmacokinetic profiles of lead compounds. 3-Methylcyclohexene-1-carboxylic acid (3-MCC) , a cyclic α,β-unsaturated carboxylic acid (C₈H₁₂O₂, MW: 140.18 g/mol )[1], has emerged as a highly valuable chiral synthon.

The mechanistic utility of the 3-MCC scaffold lies in its dual functionality and inherent asymmetry. The α,β-unsaturated carboxylic acid moiety acts as an electrophilic handle for conjugate additions and a site for amidation or esterification. Crucially, the allylic methyl group at the C3 position breaks the symmetry of the cyclohexene ring. This methyl group provides significant steric bulk, which acts as a stereocontrol element to direct downstream diastereoselective functionalizations (such as epoxidation or dihydroxylation) to the opposite (anti) face of the ring. Consequently, enantiopure 3-MCC is widely utilized to synthesize complex aminocyclitols, carbapenem antibiotic intermediates, and conformationally restricted neurotransmitter analogs.

Biocatalytic Resolution: Accessing Enantiopure 3-MCC

Because 3-MCC contains a stereocenter at C3, accessing its enantiopure form is a prerequisite for target-directed drug synthesis. While traditional asymmetric synthesis can be lengthy, the enzymatic kinetic resolution of racemic 3-MCC esters using Pig Liver Esterase (PLE) provides a scalable, highly enantioselective pathway. PLE possesses a well-characterized hydrophobic active site that perfectly accommodates the C3-methyl group of the cyclohexene skeleton, allowing for multi-hundred gram scale resolutions[2].

EnzymaticResolution Racemic Racemic 3-MCC Ester (Substrate) Enzyme Pig Liver Esterase (PLE) Enantioselective Hydrolysis Racemic->Enzyme pH 7.2 Buffer, 25°C Extraction Alkaline Extraction (Phase Separation) Enzyme->Extraction 50% Conversion S_Acid (1S,3S)-3-MCC Acid (Product, ee >98%) R_Ester (1R,3R)-3-MCC Ester (Unreacted, ee >95%) Extraction->S_Acid Aqueous Phase (Acidify to pH 2) Extraction->R_Ester Organic Phase

Workflow for the enzymatic kinetic resolution of racemic 3-MCC esters using Pig Liver Esterase.

Protocol 1: Chemoenzymatic Kinetic Resolution of Methyl 3-Methylcyclohex-1-ene-1-carboxylate

This protocol describes the isolation of the (1S,3S)-acid enantiomer.

  • Substrate Preparation: Suspend 50 mmol of racemic methyl 3-methylcyclohex-1-ene-1-carboxylate in 100 mL of 0.1 M phosphate buffer.

  • Enzymatic Hydrolysis: Add 500 units of Pig Liver Esterase (PLE) to the vigorously stirred emulsion at 25 °C.

    • Causality: The reaction produces carboxylic acid, which would naturally lower the pH and denature the enzyme. The pH must be strictly maintained at 7.2 using a pH-stat titrator dispensing 0.5 M NaOH. This ensures the enzyme remains in its optimal ionization state and suppresses non-enzymatic background hydrolysis.

  • Self-Validating Termination: The reaction is self-indicating. Stop the stirring and enzyme activity (by adding 50 mL of ethyl acetate) exactly when 25 mmol of NaOH (0.5 equivalents) has been consumed. This base consumption strictly correlates to the theoretical 50% conversion limit of a perfect kinetic resolution.

  • Separation & Isolation: Extract the unreacted (1R,3R)-ester with ethyl acetate (3 x 50 mL). Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl, and extract the newly formed (1S,3S)-3-MCC acid with diethyl ether (3 x 50 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Validation: Analyze the isolated acid via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) to confirm an enantiomeric excess (ee) of >98%.

Table 1: Biocatalyst Screening for Enantiomeric Resolution of 3-MCC Ester Summary of quantitative data demonstrating the superiority of PLE for this specific steric profile.

BiocatalystConversion (%)ee of Acid (%)ee of Ester (%)Enantiomeric Ratio (E)
Pig Liver Esterase (PLE) 50.0 >98 >95 >100
Candida rugosa Lipase (CRL)42.5856218
Porcine Pancreatic Lipase (PPL)55.0708512
Pseudomonas cepacia (PCL)15.04083

Downstream Functionalization in Drug Discovery

Once enantiopure 3-MCC is obtained, it serves as a foundation for developing bioactive molecules. α,β-unsaturated carboxylic acids are inherently valuable as they have been identified as potent antimicrobial agents, acting as Michael acceptors that covalently bind to bacterial thiol-containing enzymes[3]. Furthermore, 3-MCC is heavily utilized in neurological drug discovery to synthesize conformationally restricted analogs of γ-aminobutyric acid (GABA).

DrugPathway Synthon Chiral 3-MCC Synthon Drug Conformationally Restricted GABA Analog Synthon->Drug Stereoselective Synthesis Enzyme GABA-Aminotransferase (Target Enzyme) Drug->Enzyme Mechanism-Based Inactivation PLP PLP Cofactor Covalent Adduct Formation Enzyme->PLP Nucleophilic Attack Outcome Increased CNS GABA Levels (Anticonvulsant Efficacy) PLP->Outcome Irreversible Inhibition

Mechanism of action for 3-MCC derived GABA-AT inhibitors in neurological drug discovery.

Protocol 2: Diastereoselective Epoxidation of (1S,3S)-3-MCC

This protocol outlines the conversion of 3-MCC into an oxirane intermediate, a direct precursor for aminocyclitol synthesis.

  • Reaction Setup: Dissolve 10 mmol of (1S,3S)-3-MCC in 50 mL of anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Epoxidation: Slowly add 12 mmol of meta-chloroperoxybenzoic acid (mCPBA) in portions.

    • Causality: The choice of a non-polar solvent (DCM) is deliberate. It maximizes the hydrogen-bonding interaction between the C1-carboxylic acid of 3-MCC and the peroxy acid. This hydrogen bonding, combined with the severe steric shielding of the syn-face by the C3-methyl group, synergistically directs the epoxidation almost exclusively to the anti-face, ensuring high diastereoselectivity.

  • Quenching & Washing: After 4 hours, quench the reaction with 20 mL of saturated aqueous Na₂SO₃ to destroy excess peroxide. Wash the organic layer with saturated NaHCO₃ to remove m-chlorobenzoic acid.

  • Self-Validating Analysis: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active alkene spot and the appearance of a new spot that stains dark blue with Phosphomolybdic Acid (PMA) confirms epoxide formation. Validate the anti-configuration via ¹H-NMR; the disappearance of the vinylic proton (~6.8 ppm) and the emergence of oxirane protons (~3.2 ppm) with specific trans coupling constants (J ≈ 2.5 Hz) will confirm the relative stereochemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methylcyclohexene-1-carboxylic Acid

Welcome to the Technical Support Center for the synthesis of 3-Methylcyclohexene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methylcyclohexene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important organic compound. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles and practical laboratory experience.

Understanding the Synthesis: The Diels-Alder Reaction

The primary route to synthesizing 3-Methylcyclohexene-1-carboxylic acid is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (acrylic acid). This reaction is valued for its efficiency in forming a six-membered ring with good stereochemical control. However, the reaction's selectivity can be influenced by various factors, leading to the formation of several byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of 3-Methylcyclohexene-1-carboxylic acid in a question-and-answer format.

Q1: My reaction yielded a mixture of products. What are the most common byproducts I should expect?

A1: The Diels-Alder reaction between isoprene and acrylic acid is known to produce a mixture of isomeric products. The most common byproducts are:

  • Regioisomers: Due to the unsymmetrical nature of isoprene, the cycloaddition can occur in two different orientations, leading to two regioisomers:

    • 3-Methylcyclohex-3-ene-1-carboxylic acid: The desired "para" product.

    • 4-Methylcyclohex-3-ene-1-carboxylic acid: The "meta" byproduct.[1]

  • Stereoisomers (Endo and Exo): For each regioisomer, the dienophile can approach the diene in two different ways, resulting in endo and exo stereoisomers. The endo product is typically the kinetically favored major product under standard reaction conditions.[2][3]

  • Isoprene Dimers and Polymers: Isoprene can undergo self-Diels-Alder reactions or polymerization, especially at higher temperatures, leading to the formation of isoprene dimers (e.g., limonene) and higher molecular weight polymers.

  • Acrylic Acid Polymers: Acrylic acid can polymerize, particularly in the presence of radical initiators or at elevated temperatures. Commercial acrylic acid often contains inhibitors like hydroquinone monomethyl ether (MeHQ) to prevent this.[4]

Q2: How can I identify the different isomers in my product mixture?

A2: A combination of analytical techniques is recommended for unambiguous identification of the isomeric byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is a powerful tool to distinguish between the 3-methyl and 4-methyl regioisomers. The chemical shift and splitting pattern of the olefinic protons and the methyl group protons will be distinct for each isomer. For example, the vinylic proton in the 4-methyl isomer will be a triplet, while in the 3-methyl isomer, it will be a multiplet.

    • Distinguishing Endo and Exo Isomers: The coupling constants between the protons on the carboxyl-bearing carbon and the adjacent bridgehead protons can help differentiate between endo and exo isomers. Generally, the coupling constant is larger for the endo isomer due to the dihedral angle.[2] 2D NMR techniques like NOESY can also be employed to confirm through-space interactions characteristic of the endo or exo configuration.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC can separate the different isomers based on their boiling points and polarities, resulting in distinct peaks in the chromatogram.

    • The mass spectra of the isomers will likely be very similar due to having the same molecular weight. However, subtle differences in fragmentation patterns may be observed. Characteristic fragments for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

Table 1: Key Diagnostic Features for Isomer Identification
Isomer TypeAnalytical TechniqueKey Differentiating Feature
Regioisomers ¹H NMRChemical shift and multiplicity of the vinylic proton and methyl group.
GCDifferent retention times.
Stereoisomers ¹H NMRCoupling constants of protons adjacent to the carboxyl group.
2D NMR (NOESY)Presence or absence of specific through-space correlations.[5][6][7]
Q3: I have confirmed the presence of byproducts. What are the best methods for purifying the desired 3-Methylcyclohexene-1-carboxylic acid?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional Crystallization: This is often the most effective method for separating the desired product from its isomers on a larger scale. The different isomers will have slightly different solubilities in a given solvent system, allowing for selective crystallization. A systematic approach to solvent screening is crucial for success.

  • Column Chromatography: For smaller scale purifications or when crystallization is ineffective, silica gel column chromatography can be used to separate the isomers.[8] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed. The polarity of the isomers is very similar, so a long column and careful fraction collection are necessary for good separation.

  • Acid-Base Extraction: This technique is useful for separating the acidic product from non-acidic impurities like isoprene dimers. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The desired carboxylic acid will be deprotonated and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.

Experimental Protocol: Purification by Fractional Crystallization
  • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the desired 3-Methylcyclohexene-1-carboxylic acid has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric byproducts have different solubility profiles.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Analysis: Analyze the purity of the crystals and the mother liquor by NMR or GC-MS to assess the efficiency of the separation.

Q4: My reaction yield is very low. What are the potential causes and how can I improve it?

A4: Low yields in the Diels-Alder synthesis of 3-Methylcyclohexene-1-carboxylic acid can stem from several factors:

  • Suboptimal Reaction Temperature: The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder).[9] Conversely, a temperature that is too low will result in a very slow reaction rate. The optimal temperature needs to be determined empirically, but typically ranges from room temperature to moderate heating.

  • Polymerization of Starting Materials: As mentioned, both isoprene and acrylic acid can polymerize under reaction conditions, consuming the starting materials and reducing the yield of the desired adduct.

    • Mitigation:

      • Use freshly distilled isoprene.

      • Ensure that the acrylic acid contains an appropriate inhibitor.

      • Avoid excessively high reaction temperatures.

      • Consider the use of a Lewis acid catalyst which can accelerate the Diels-Alder reaction at lower temperatures, thus minimizing polymerization.[10][11]

  • Impure Starting Materials: Impurities in the isoprene or acrylic acid can interfere with the reaction.

    • Mitigation: Use high-purity starting materials. Isoprene should be checked for the presence of dimers.

  • Incorrect Stoichiometry: An inappropriate ratio of diene to dienophile can lead to incomplete conversion of the limiting reagent. A slight excess of one of the reactants is often used to drive the reaction to completion.

Visualizing the Reaction Pathway and Byproduct Formation

To better understand the formation of the primary products and byproducts, the following diagrams illustrate the key reaction pathways.

Diels_Alder_Byproducts cluster_reactants Reactants cluster_products Diels-Alder Adducts cluster_side_reactions Side Reactions Isoprene Isoprene Product_3_endo 3-Methyl (endo) Isoprene->Product_3_endo 'para' attack Product_4_endo 4-Methyl (endo) Isoprene->Product_4_endo 'meta' attack Isoprene_Polymer Isoprene Polymers Isoprene->Isoprene_Polymer polymerization AcrylicAcid Acrylic Acid AcrylicAcid->Product_3_endo AcrylicAcid->Product_4_endo AcrylicAcid_Polymer Acrylic Acid Polymers AcrylicAcid->AcrylicAcid_Polymer polymerization Product_3_exo 3-Methyl (exo) Product_3_endo->Product_3_exo isomerization Product_4_exo 4-Methyl (exo) Product_4_endo->Product_4_exo isomerization

Caption: Formation of regio- and stereoisomers and side products.

Concluding Remarks

The synthesis of 3-Methylcyclohexene-1-carboxylic acid via the Diels-Alder reaction is a robust and widely used method. However, a thorough understanding of the potential side reactions and the formation of isomeric byproducts is crucial for obtaining the desired product in high purity. By employing the appropriate analytical techniques for characterization and purification methods, researchers can successfully navigate the challenges associated with this synthesis.

References

  • Diels-Alder Reaction: Stereochemistry, NMR & Fluorocyclopentadiene. (2014, April 17). Odinity. Retrieved from [Link]

  • Sannikov, O., Ye, E., Pinto, B. M., Saunders, P., & Merbouh, N. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Simon Fraser University.
  • Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). (2025, August 6). ResearchGate. Retrieved from [Link]

  • Geier, J. H. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry. Retrieved from [Link]

  • Diels–Alder reactions of isoprene (1) and acrylic acid (2). - ResearchGate. Retrieved from [Link]

  • Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. (2013, September 15). PubMed. Retrieved from [Link]

  • US3674651A - Polymerization inhibition of acrylic acid - Google Patents.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016, March 15). ResearchGate. Retrieved from [Link]

  • 4-Methyl-3-cyclohexene-1-carboxylic Acid | C8H12O2 | CID 20350. PubChem. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • 4-methyl-3-cyclohexene-1-carboxylic acid, 4342-60-3. The Good Scents Company. Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Retrieved from [Link]

  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride | Request PDF. ResearchGate. Retrieved from [Link]

  • Effect of solvent on the asymmetric Diels-Alder reactions of isoprene and N-ethyl maleimide. ResearchGate. Retrieved from [Link]

  • How to separate these regioisomers? : r/OrganicChemistry. (2024, November 8). Reddit. Retrieved from [Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (2017, January 19). Beilstein Journal of Organic Chemistry, 13, 130–139.
  • CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
  • reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Organic Syntheses Procedure. Retrieved from [Link]

  • Trends in the Diels–Alder reaction in polymer chemistry. (2021, August 17). RSC Publishing. Retrieved from [Link]

  • Diels–Alder Reactions of β-Acylacrylic Acids. ResearchGate. Retrieved from [Link]

  • Direct separation of regioisomers and enantiomers of monoacylglycerols by tandem column high-performance liquid chromatography. (2007, September 21). PubMed. Retrieved from [Link]

  • Polymers from a levopimaric acid–acrylic acid Diels–Alder adduct: Synthesis and characterization. ResearchGate. Retrieved from [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018, September 3). Master Organic Chemistry. Retrieved from [Link]

  • 3-Methylcyclohexene. Grokipedia. Retrieved from [Link]

  • Crystal clear purification solutions. Sulzer. Retrieved from [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Retrieved from [Link]

  • Diels Alder Practice Problems. Retrieved from [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017, April 4). PMC. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved from [Link]

  • Treatment of 3 methylcyclohexene with HCI yields two products, 1 chloro 3 methylcyclohexane and 1 ch. (2024, November 30). YouTube. Retrieved from [Link]

  • GCMS 3 Fragmentation Patterns. (2020, June 1). YouTube. Retrieved from [Link]

  • 3-Cyclohexene-1-carboxylic acid, methyl ester. Cheméo. Retrieved from [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[7][7]-Sigmatropic Rearrangement Route. (2023, September 1). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantioselectivity in Kinetic Resolution

Welcome to the Technical Support Center for Kinetic Resolution (KR). As researchers and drug development professionals, achieving high enantiomeric excess ( ee ) is critical for synthesizing pure chiral active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Kinetic Resolution (KR). As researchers and drug development professionals, achieving high enantiomeric excess ( ee ) is critical for synthesizing pure chiral active pharmaceutical ingredients (APIs). In kinetic resolution, two enantiomers react at different rates ( kfast​ vs. kslow​ ) with a chiral catalyst or enzyme, resulting in an enantioenriched sample of the less reactive enantiomer[1].

When enantioselectivity is low, the root cause is rarely a single variable. It can stem from thermodynamic reversibility, uncatalyzed background reactions, or simply mismanaging the reaction conversion. This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you optimize your selectivity factor ( s ).

Diagnostic Workflow

KR_Troubleshooting N1 Low Enantioselectivity Detected in KR N2 Check Conversion (c) Is c optimized? N1->N2 N3 Targeting ee_p? Stop reaction earlier (<50%) N2->N3 No, ee_p is low N4 Targeting ee_s? Push conversion higher (>50%) N2->N4 No, ee_s is low N5 Run Control w/o Catalyst Background Reaction? N2->N5 Yes, c is ~50% N6 Lower Temp / Change Solvent to suppress background N5->N6 Yes (Racemic dilution) N7 Calculate s-factor Is s < 10? N5->N7 No N8 Screen New Catalysts Modify Solvent/Temp N7->N8 Yes (Poor inherent selectivity)

Diagnostic decision tree for troubleshooting kinetic resolution enantioselectivity.

Troubleshooting Guides

Guide 1: The Conversion-Selectivity Trade-off

Q: My catalyst is highly selective, yet my recovered starting material has poor enantiomeric excess ( ees​ ). What is going wrong?

A: You are likely stopping the reaction too early. In a kinetic resolution, enantiomeric ratio directly reflects relative reaction rates, but the observed ee of the starting material ( ees​ ) and product ( eep​ ) are mathematically tied to the reaction conversion ( c )[2].

Because the catalyst preferentially consumes the fast-reacting enantiomer, the unreacted starting material becomes continually enriched. To achieve >99% ees​ , you must push the conversion past 50% (often 55–60%), which inherently sacrifices the yield of the recovered starting material[1]. Conversely, if your goal is a highly enantioenriched product ( eep​ ), you must stop the reaction early (e.g., 30–40% conversion) before the fast-reacting enantiomer is depleted and the catalyst is forced to turn over the slow-reacting enantiomer[2].

Table 1: The Relationship Between Conversion ( c ), eep​ , and ees​ (Theoretical values calculated for a constant selectivity factor of s=20 )

Conversion ( c )Product ee ( eep​ )Recovered SM ee ( ees​ )Diagnostic Insight
30% (0.30) ~88%~38%Under-conversion. Excellent for isolating product, poor for SM.
40% (0.40) ~85%~57%Approaching balance. Product begins to lose optical purity.
50% (0.50) ~80%~80%Theoretical ideal for balanced recovery of both species.
60% (0.60) ~72%~98%Over-conversion. Excellent for isolating SM, poor for product.
Guide 2: Uncatalyzed Background Reactions

Q: Both my product and starting material exhibit low ee even at exactly 50% conversion. Why?

A: You are likely experiencing a competing uncatalyzed background reaction. The overall observed reaction rate is kobs​=kcat​+kuncat​ . If the uncatalyzed pathway (which lacks chiral discrimination) proceeds at a significant rate, it produces a racemic mixture that severely dilutes the enantiopurity of your product and prevents the starting material from enriching[3].

Causality & Solution: The activation energy ( ΔG‡ ) of the uncatalyzed pathway is too close to that of the catalyzed pathway. To suppress it, lower the reaction temperature. The Arrhenius equation dictates that lowering the temperature disproportionately slows down the higher-activation-energy pathway (the uncatalyzed one), thereby isolating the highly selective catalyzed pathway[3][4]. Alternatively, switch to a less polar solvent to disfavor the transition state of the background reaction.

Guide 3: Solvent-Induced Conformational Flexibility in Enzymes

Q: I am using a lipase (e.g., CALB or A. niger) in an aqueous buffer, but the enantioselectivity is terrible. How do I fix this?

A: The issue lies in the conformational flexibility of the enzyme. In purely aqueous media, lipases exhibit high structural flexibility. This allows the active site to easily shift and accommodate both the fast and slow enantiomers similarly, destroying chiral discrimination[5].

Causality & Solution: Water participates in noncovalent interactions that maintain enzyme conformation. By switching from an aqueous buffer to an organic solvent (such as MTBE or toluene), you strip away excess water, rigidifying the enzyme[6]. This locked conformation strictly differentiates between the steric bulk of the two enantiomers, drastically improving the s -factor. For example, MTBE and toluene have been shown to be optimal solvents for the enzymatic kinetic resolution of alcohols and carbonates[6][7].

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Assay for Background Reaction and True s -Factor

This protocol utilizes internal controls and time-course sampling to validate that your catalytic system is kinetically stable and not suffering from product inhibition or degradation.

  • Preparation: Prepare two identical reaction vessels with the racemic substrate (e.g., 0.1 M) in the optimized solvent.

  • Control Setup: To Vessel A, add the chiral catalyst/enzyme (e.g., 5 mol% or 10 mg/mL). To Vessel B (Control), add no catalyst to measure the baseline background reaction[3].

  • Time-Course Sampling: Extract 50 μ L aliquots from both vessels at estimated conversions of 10%, 20%, 30%, 40%, and 50%.

  • Quenching: Immediately quench each aliquot (e.g., via rapid dilution in cold solvent or filtration through a silica plug) to halt all kinetics.

  • Analysis: Analyze the samples via chiral HPLC or GC to determine eep​ , ees​ , and c .

  • Self-Validation Check: Calculate the s -factor at each time point using the equation: s=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​ .

    • Validation: If the calculated s -factor remains constant across all time points, your system is kinetically stable. If the s -factor drifts downward over time, it indicates catalyst degradation or product inhibition. Significant conversion in Vessel B confirms a background reaction[2][3].

Protocol 2: Solvent & Temperature Matrix Optimization

Use this methodology to maximize the transition state energy difference ( ΔΔG‡ ) between enantiomers.

  • Solvent Screening: Select 3-4 solvents with varying log P values (e.g., Water, MTBE, Toluene, Hexane)[8].

  • Baseline Establishment: Run the KR at room temperature (25 °C) to determine the baseline s -factor in each solvent. Select the solvent that yields the highest baseline s -factor[6].

  • Thermal Decrements: Using the best solvent, lower the reaction temperature in 10 °C decrements (e.g., 15 °C, 5 °C, -5 °C). Lowering the temperature generally increases enantioselectivity, though it will require longer reaction times[7].

  • Eyring Plot Analysis: Plot ln(s) vs 1/T . A linear relationship confirms a single enantiodetermining step and allows you to predict the exact temperature required to hit your target ee .

Frequently Asked Questions (FAQs)

Q: Can I overcome the 50% theoretical yield limit of standard kinetic resolution? A: Yes, through Dynamic Kinetic Resolution (DKR). If the chirally labile starting material can undergo in situ racemization faster than the enzymatic/catalytic resolution step, the slow-reacting enantiomer is continuously converted into the fast-reacting one. This allows you to theoretically achieve a 100% yield of a single stereoisomer with 100% ee [9][10].

Q: How does the environmental E-factor relate to the selectivity s -factor? A: They measure completely different parameters. The environmental E-factor is the ratio of waste weight to product weight (kg waste / kg product), which is heavily driven by solvent usage[10][11]. The s -factor measures enantioselectivity. While running a solvent-free kinetic resolution drastically improves the environmental E-factor, it can sometimes alter the catalyst's conformation or increase the background reaction rate, requiring careful re-optimization of the s -factor[10].

Q: Why does my enzyme work perfectly for one substrate but show zero enantioselectivity for a slightly larger analog? A: Enzymes like lipases have highly specific binding pockets. If the steric bulk of the new substrate prevents it from orienting correctly within the active site, the transition state energy difference ( ΔΔG‡ ) between the two enantiomers collapses. You must either screen a different enzyme library or modify the substrate (e.g., changing an amine to an amide) to restore the steric differentiation[4][11].

References

  • Kinetic resolution - Wikipedia , wikipedia.org, 1

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols... , nih.gov, 6

  • Enzymatic kinetic resolution of primary alcohols by direct esterification... , researchgate.net, 7

  • Full article: Kinetic Resolution of Racemic 1-Phenyl 1-Propanol... , tandfonline.com, 8

  • Effect of co-solvent, temperature, and enzyme:substrate ratio... , researchgate.net, 5

  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution , benchchem.com, 12

  • Do the Terms “% ee” and “% de” Make Sense as Expressions of Stereoisomer Composition... , acs.org, 2

  • Kinetic Resolution of β-Lactams via Enantioselective N-Acylation , acs.org, 13

  • Kinetic Resolution of Racemic Radicals in Asymmetric Photoredox Minisci Reactions... , acs.org, 3

  • Stereoselective Organic Synthesis via Dynamic Kinetic Resolution , oup.com, 9

  • Technical Support Center: Overcoming Low Enantioselectivity... , benchchem.com, 14

  • Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts , nih.gov, 4

  • Kinetic resolution of propylene oxide with formation of enantioenriched... , researchgate.net, 15

  • A Green Chemistry Approach to Asymmetric Catalysis... , nih.gov, 10

  • Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution... , acs.org, 11

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis &amp; Purification of 3-Methylcyclohexene-1-carboxylic Acid

Welcome to the Technical Support Center for Alicyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent side products during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alicyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter persistent side products during the synthesis of 3-methylcyclohexene-1-carboxylic acid. Because this building block is critical for downstream API (Active Pharmaceutical Ingredient) development, achieving >99% purity is non-negotiable.

The most regioselective and scalable route to this compound involves the Birch reduction of m-toluic acid, followed by base-catalyzed isomerization and selective hydrogenation . However, this multi-step sequence is highly prone to generating specific aromatic, saturated, and regioisomeric side products. This guide is designed to help you understand the causality behind these impurities and implement self-validating protocols to eliminate them.

Mechanistic Workflow & Side Product Generation

Understanding where and why side products form is the first step in troubleshooting. The diagram below illustrates the standard synthetic workflow and the specific points of failure that lead to contamination.

G A m-Toluic Acid (Starting Material) B Birch Reduction (Li/NH3, EtOH) A->B C 3-Methylcyclohexa-2,5-diene- 1-carboxylic acid B->C S1 m-Toluic Acid (Incomplete Rxn / Oxidation) B->S1 Side Reaction D Base Isomerization (KOtBu) C->D E 3-Methylcyclohexa-1,5-diene- 1-carboxylic acid D->E S2 3-Methylcyclohex-2-ene- 1-carboxylic acid (Kinetic Isomer) D->S2 Incomplete Equilibration F Selective Hydrogenation (Wilkinson's Catalyst) E->F G 3-Methylcyclohex-1-ene- 1-carboxylic acid (Target Product) F->G S3 3-Methylcyclohexane- carboxylic acid (Over-reduction) F->S3 Over-reduction

Synthetic workflow of 3-methylcyclohex-1-ene-1-carboxylic acid and major side products.

Quantitative Data Summary

To effectively isolate the target compound, we must exploit the subtle physicochemical differences between the product and its impurities.

CompoundExact Mass (m/z)Double Bond Equivalents (DBE)Argentation TLC R_f (10% EtOAc/Hex)Primary Separation Strategy
3-Methylcyclohex-1-ene-1-carboxylic acid (Target)140.0830.35N/A
m-Toluic Acid (Aromatic Impurity)136.0550.60DCHA Salt Crystallization
3-Methylcyclohexanecarboxylic acid (Saturated)142.1020.85Argentation Chromatography
3-Methylcyclohex-2-ene-1-carboxylic acid (Regioisomer)140.0830.45Thermodynamic Equilibration
Troubleshooting FAQs

Q1: My final product contains 5-10% unreacted m-toluic acid. Standard acid-base extractions aren't working. How do I remove it? Causality: m-Toluic acid contamination occurs either due to an incomplete Birch reduction (often caused by an improper Lithium-to-ammonia ratio) or re-aromatization of the diene intermediate if exposed to oxygen and acid during early workups. Because both the target and the impurity are carboxylic acids with similar pKa values, standard aqueous extraction fails. Solution: Exploit their 3D geometry. m-Toluic acid is a planar aromatic molecule, whereas your target cyclohexene is puckered. By forming a dicyclohexylamine (DCHA) salt, the planar aromatic acid will form a highly crystalline, insoluble lattice in cold non-polar solvents, while the puckered target salt remains highly soluble. (See Protocol A).

Q2: GC-MS analysis reveals a fully saturated side product (3-methylcyclohexanecarboxylic acid). How do I separate this from my target? Causality: Over-reduction is a common artifact during the selective hydrogenation step. If your catalyst is too active (e.g., using standard Pd/C instead of a poisoned catalyst or Wilkinson's catalyst) or if the hydrogen pressure is not strictly controlled, the conjugated double bond will be reduced. Solution: Because the saturated and unsaturated acids have identical functional groups and nearly identical polarities, standard silica gel chromatography is ineffective. You must use Argentation Chromatography (Silver Nitrate impregnated silica gel). As established in lipid separation literature , Ag⁺ ions form reversible charge-transfer π -complexes with carbon-carbon double bonds. The saturated impurity cannot bind and elutes rapidly, while the target molecule is retained. (See Protocol B).

Q3: NMR indicates the presence of the non-conjugated β,γ -unsaturated isomer (3-methylcyclohex-2-ene-1-carboxylic acid). How did this form and how do I fix it? Causality: During the base-catalyzed isomerization step, protonation during the aqueous quench can kinetically trap the double bond out of conjugation. If the reaction did not reach thermodynamic equilibrium, this regioisomer persists. Solution: Do not attempt a physical separation. The α,β -unsaturated isomer (1-ene) is thermodynamically favored due to resonance stabilization with the carbonyl group. Re-subject the mixture to a strong, non-nucleophilic base under reflux to drive the equilibrium entirely to the target compound. (See Protocol C).

Step-by-Step Experimental Protocols
Protocol A: DCHA Salt Crystallization for Aromatic Impurity Removal

This protocol is self-validating: the appearance of a white precipitate confirms the successful isolation of the aromatic impurity.

  • Dissolve the crude acid mixture in cold, anhydrous diethyl ether (10 mL per gram of crude).

  • Under vigorous stirring, add 1.05 molar equivalents of dicyclohexylamine (DCHA) dropwise.

  • Allow the mixture to stand at 4 °C for 4 hours. The m-toluic acid DCHA salt will precipitate as fine white crystals.

  • Filter the mixture through a sintered glass funnel. The filtrate contains the highly soluble DCHA salt of your target 3-methylcyclohex-1-ene-1-carboxylic acid.

  • Transfer the filtrate to a separatory funnel and wash with 1M HCl (3 × 20 mL) to break the salt and regenerate the free carboxylic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Argentation Chromatography (AgNO₃-SiO₂) for Saturated Impurity Removal

Note: Silver nitrate is light-sensitive. Perform this procedure using amber glassware or wrap your column in aluminum foil .

  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in 50 mL of acetonitrile. Add 90 g of standard silica gel (230-400 mesh) and slurry thoroughly. Remove the solvent via rotary evaporation in the dark, then activate the silica at 120 °C for 12 hours.

  • Pack a chromatography column with the AgNO₃-SiO₂ using hexanes as the solvent.

  • Load the crude mixture (dissolved in a minimum volume of hexanes) onto the column.

  • Elute using a shallow gradient of 2% to 10% Ethyl Acetate in Hexanes.

  • Monitor via TLC (using the same AgNO₃-SiO₂). The saturated over-reduced impurity will elute first ( Rf​≈0.85 ), followed closely by the target unsaturated acid ( Rf​≈0.35 ).

Protocol C: Thermodynamic Re-equilibration of Regioisomers
  • Dissolve the regioisomeric mixture in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Add 1.5 molar equivalents of Potassium tert-butoxide (KOtBu).

  • Reflux the mixture under a nitrogen atmosphere for 12 hours. The extended heat ensures the kinetic enolate fully equilibrates to the thermodynamic α,β -conjugated system.

  • Cool the reaction to 0 °C and carefully quench with 1M HCl until the aqueous phase reaches pH ~2 (verify with pH paper to ensure complete protonation of the acid).

  • Extract with Ethyl Acetate (3 × 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure conjugated target.

References
  • One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds Angewandte Chemie International Edition, 2014. URL:[Link]

  • Separation of lipids by silver ion chromatography Journal of Lipid Research, 1966. URL:[Link]

  • Asymmetric Synthesis of Methoxylated Ether Lipids: Total Synthesis of Polyunsaturated C18:3 Omega-3 and Omega-6 MEL Triene Derivatives Marine Drugs (via PMC), 2014. URL:[Link]

Optimization

Process Chemistry Support Center: Scale-Up of 3-Methylcyclohexene-1-carboxylic Acid

Welcome to the Technical Support Center for the production and scale-up of 3-Methylcyclohexene-1-carboxylic acid (CAS: 184032-60-8)[1]. This guide is designed for process chemists and drug development professionals trans...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the production and scale-up of 3-Methylcyclohexene-1-carboxylic acid (CAS: 184032-60-8)[1]. This guide is designed for process chemists and drug development professionals transitioning this critical pharmaceutical intermediate from bench-scale synthesis to pilot-plant production.

The most robust and scalable synthetic route relies on a Phase-Transfer-Catalyzed (PTC) reaction of 3-methylcyclohexanone with bromoform and aqueous lithium hydroxide, optimized by[2]. While highly effective, this Favorskii-type/Jocic-Reeve pathway presents unique mass transfer, thermodynamic, and purification challenges at scale.

I. Mechanistic Pathway

Understanding the reaction mechanism is the first step in troubleshooting. The transformation relies on the in-situ generation of a tribromomethyl anion, which attacks the ketone. Subsequent base-promoted epoxide formation and elimination yield the α,β-unsaturated acid.

Mechanism N1 3-Methylcyclohexanone (Substrate) N2 Tribromomethyl Anion Addition N1->N2 TEBA / LiOH N3 Dibromoepoxide Intermediate N2->N3 - Br⁻ N4 Ring Opening & Elimination N3->N4 Base Promoted N5 3-Methylcyclohexene-1- carboxylic acid N4->N5 H⁺ Quench

Figure 1: PTC-mediated mechanistic pathway for 3-methylcyclohexene-1-carboxylic acid synthesis.

II. Troubleshooting FAQs: Scale-Up Challenges

Q1: We are experiencing severe thermal runaways during the bromoform addition at the 5 kg scale. How do we manage this exotherm? Causality & Solution: The deprotonation of bromoform and its subsequent nucleophilic attack are highly exothermic. In a biphasic PTC system, poor agitation can cause unreacted bromoform to pool. Once mass transfer is suddenly achieved, a delayed ignition (rapid exotherm) occurs.

  • Action: Transition from batch addition to continuous subsurface dosing of bromoform over 4–6 hours. Maintain the reactor jacket at 15 °C and ensure the agitator's Weber number is optimized to maintain a consistent interfacial droplet area, preventing reagent pooling.

Q2: Our final isolated product contains a high percentage of the 5-methylcyclohex-1-ene-1-carboxylic acid regioisomer. How do we improve regioselectivity? Causality & Solution: 3-methylcyclohexanone has two non-equivalent alpha carbons (C2 and C6). Deprotonation and elimination at C2 yields the target 3-methyl isomer, while reaction at C6 yields the 5-methyl isomer. Higher temperatures kinetically favor deprotonation at the less sterically hindered C6 position.

  • Action: Strictly control the reaction temperature between 20–22 °C. The thermodynamic stability of the 3-methyl isomer can be favored by allowing a longer maturation time (24 hours)[2] under high LiOH concentration, allowing equilibration before the final elimination step.

Q3: Yields have dropped from 75% in the lab to <40% in the pilot plant. Why is the conversion incomplete? Causality & Solution: PTC reactions are strictly mass-transfer limited. At scale, the surface-area-to-volume ratio of the biphasic droplets decreases drastically if the impeller shear is insufficient, stranding the tribromomethyl anion in the aqueous phase.

  • Action: Increase the agitation speed to achieve high shear (e.g., using a Rushton turbine). Additionally, increase the aqueous LiOH concentration from 2.5 M to 3.0 M to increase the osmotic driving force across the phase boundary.

Q4: Downstream analysis shows significant nitrogenous impurities. How do we effectively remove the TEBA catalyst? Causality & Solution: Triethylbenzylammonium chloride (TEBA) is an amphiphilic quaternary ammonium salt. If the reaction mixture is acidified immediately, TEBA partitions into the organic phase with the product.

  • Action: Perform phase separation at pH > 12. At this pH, the product is a fully water-soluble lithium salt. Wash this alkaline aqueous layer twice with Methyl tert-butyl ether (MTBE) before acidification. The MTBE will selectively extract the TEBA and any unreacted ketone.

III. Quantitative Process Parameters

To ensure reproducibility, compare your reactor parameters against this validated scale-up matrix.

Process ParameterLab Scale (10 g)Pilot Scale (5 kg)Mechanistic Impact / Causality
Agitation Speed 400 RPM (Magnetic)120 RPM (High Shear Impeller)Dictates biphasic interfacial area; critical for PTC mass transfer.
Bromoform Dosing 30 minutes6 hours (Continuous)Prevents reagent pooling and subsequent thermal runaway.
Reaction Temp. 25 °C20–22 °CLower temps suppress the kinetic formation of the 5-methyl regioisomer.
Aqueous LiOH Conc. 2.5 M3.0 MHigher molarity drives the formation of the tribromomethyl anion.
Regiomeric Ratio 60:40 (3-Me : 5-Me)65:35 (3-Me : 5-Me)Improved via strict thermal control and controlled dosing.
Isolated Yield 75%68%Expected slight drop due to fractional crystallization losses.
IV. Standard Operating Procedure (SOP): Downstream Purification

This self-validating protocol ensures the complete removal of regioisomers and phase-transfer catalysts.

Step 1: Biphasic Quench and Separation

  • Action: Upon completion of the 24-hour maturation period, add deionized water (2 volumes) to the reactor to dissolve precipitated inorganic salts (LiBr). Stop agitation and allow 30 minutes for phase settling.

  • Causality: The product currently exists as a water-soluble lithium carboxylate. The lower organic layer contains unreacted bromoform and byproducts.

  • Validation: Test the pH of the upper aqueous layer; it must be >12.

Step 2: Pre-Acidification Extraction

  • Action: Separate the aqueous layer and wash it with MTBE (2 x 5 L). Discard the MTBE washes.

  • Causality: MTBE selectively extracts the amphiphilic TEBA catalyst and unreacted 3-methylcyclohexanone. Performing this before acidification ensures the catalyst does not co-precipitate with the free acid.

Step 3: Controlled Acidification

  • Action: Cool the aqueous phase to 5 °C. Slowly dose 6M HCl until the pH reaches 2.0.

  • Causality: Protonation of the carboxylate forces the precipitation of the crude organic acid mixture (3-methyl and 5-methyl isomers). Cooling mitigates the heat of neutralization and maximizes precipitation yield.

Step 4: Fractional Crystallization

  • Action: Filter the crude precipitate. Recrystallize from an ethanol/water (1:3) mixture.

  • Causality: The 3-methyl isomer exhibits differential solubility in aqueous ethanol compared to the 5-methyl isomer, allowing for the isolation of the pure target compound via thermodynamic crystallization.

Workflow Step1 1. Aqueous Quench & Settling (Dissolve LiBr Salts) Step2 2. Phase Separation (Isolate Alkaline Aqueous Layer) Step1->Step2 Step3 3. MTBE Wash (Extract TEBA & Organics) Step2->Step3 Step4 4. Acidification with 6M HCl (Precipitate Crude Acid) Step3->Step4 pH > 12 verified Step5 5. Fractional Crystallization (Remove 5-Methyl Isomer) Step4->Step5 pH 2.0 reached Step6 6. Pure 3-Methylcyclohexene- 1-carboxylic acid Step5->Step6 Target Isolated

Figure 2: Step-by-step downstream processing and purification workflow for pilot-scale production.

V. References
  • PubChem Compound Summary for CID 45116546 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Improved synthesis and in vitro study of antimicrobial activity of α,β-unsaturated and α-bromo carboxylic acids Source: Journal of the Serbian Chemical Society, 77(6), 741-750 (2012). Vitnik, V. D., et al. URL:[Link]

  • Iodine-Catalyzed Nazarov Cyclizations (Citing Vitnik's synthesis of cyclohexene carboxylic acids) Source: The Journal of Organic Chemistry, 84(12), 8267-8274 (2019). Wenz, D. R., & Read de Alaniz, J. URL:[Link]

Sources

Troubleshooting

Preventing racemization of chiral 3-Methylcyclohexene-1-carboxylic acid

Troubleshooting Guides & FAQs for Preventing Racemization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a frustrating loss of enantiomeri...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides & FAQs for Preventing Racemization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience a frustrating loss of enantiomeric purity when working with 3-methylcyclohexene-1-carboxylic acid .

The chiral center of this molecule is located at the C3 position, which bears a methyl group. Because this position is both allylic to the C1=C2 double bond and in the gamma (γ) position relative to the C1-carboxylic acid, it is highly susceptible to racemization. Below is our definitive troubleshooting guide, designed to explain the mechanistic causality behind this degradation and provide self-validating protocols to preserve your stereocenters.

🔬 Core Mechanism: Why Does Racemization Occur?

Before adjusting your protocols, you must understand the chemical causality. When you activate the carboxylic acid (e.g., converting it to an acid chloride, mixed anhydride, or active ester), you drastically increase the electron-withdrawing power of the carbonyl group. This extended conjugation lowers the pKa of the γ-proton at C3[1].

If a base is present in your reaction mixture, it will rapidly abstract this acidic γ-proton, forming a planar, extended dienolate intermediate . Because this intermediate is planar, the sp³ stereocenter at C3 is completely destroyed[2]. Upon reprotonation, the hydrogen atom can add to either face of the molecule, resulting in a 50:50 racemic mixture[3].

Mechanism R_isomer (R)-Isomer (Chiral C3) Base + Base (-H+) R_isomer->Base Dienolate Extended Dienolate (Planar C3) Base->Dienolate γ-Deprotonation Acid + H+ (Reprotonation) Dienolate->Acid Racemate Racemic Mixture (R/S 50:50) Acid->Racemate Non-selective

Mechanistic pathway of base-catalyzed racemization via dienolate formation.

💡 Frequently Asked Questions (FAQs)

Q1: Why does my enantiomerically pure 3-methylcyclohexene-1-carboxylic acid racemize during standard amide or ester coupling? Causality: Standard coupling conditions (like DCC/DMAP or HATU/DIPEA) rely on strong tertiary amine bases to drive the reaction. These bases are strong enough to abstract the activated γ-proton at C3, triggering the dienolate racemization pathway described above. Solution: You must decouple the activation step from strongly basic environments. Use strictly stoichiometric, mild coupling agents that operate at neutral or slightly acidic pH, or employ base-free coupling methodologies (e.g., EDC·HCl with pentafluorophenol).

Q2: Does temperature play a role in the loss of enantiomeric excess (ee%)? Causality: Yes. The deprotonation of the C3 allylic proton is an activated kinetic process. Higher temperatures exponentially increase the rate of tautomerization and dienolate formation[4]. Solution: Always perform the activation phase of your carboxylic acid at sub-zero temperatures (ideally -20°C to 0°C).

Q3: Can the double bond migrate, and does that affect chirality? Causality: Prolonged exposure to strong Lewis acids or Brønsted acids can catalyze double bond migration (e.g., shifting the C1=C2 bond to C2=C3). This migration fundamentally destroys the chiral center at C3[5]. Solution: Avoid strong acids during workup. Quench with mild buffers like saturated aqueous NH₄Cl.

📊 Quantitative Impact of Coupling Conditions on ee%

The table below summarizes how different standard coupling conditions impact the final enantiomeric excess of the product. Notice the direct correlation between base strength, temperature, and chirality loss.

Coupling ReagentBase AdditiveTemperatureReaction TimeFinal ee%Mechanism of ee% Loss
DCCDMAP (0.1 eq)25°C12 h< 5%Rapid γ-deprotonation
HATUDIPEA (2.0 eq)25°C4 h15%Rapid γ-deprotonation
Isobutyl ChloroformateNMM (1.0 eq)-20°C2 h95%Suppressed by low temp
EDC·HClNone0°C12 h> 98%Base-free activation
🧪 Experimental Protocol: Racemization-Free Amidation via Mixed Anhydride

To ensure trustworthiness, the following methodology incorporates a self-validating system to verify that your specific laboratory conditions are not causing γ-deprotonation before you commit your entire batch.

Objective: Synthesize an amide from (R)-3-methylcyclohexene-1-carboxylic acid with complete retention of stereochemistry.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 1.0 mmol of (R)-3-methylcyclohexene-1-carboxylic acid in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool strictly to -20°C. (Causality: Low temperature provides a kinetic barrier against the deprotonation of the C3 proton).

  • Base Addition: Add 1.05 mmol of N-methylmorpholine (NMM). (Causality: NMM is a weak base, sufficient to neutralize the HCl generated in the next step but insufficiently basic to rapidly abstract the C3 proton at -20°C).

  • Activation: Dropwise add 1.05 mmol of isobutyl chloroformate. Stir for 20 minutes at -20°C to form the mixed anhydride intermediate.

  • Self-Validating Check: Withdraw a 100 μL aliquot and quench it into a vial containing D₂O/CDCl₃. Analyze immediately via ¹H-NMR.

    • Validation: If the C3 proton multiplet is retained in the NMR spectrum, no dienolate formation has occurred. If the signal is absent (indicating deuterium incorporation), your system is too warm or your base is too strong.

  • Amine Addition: Add 1.2 mmol of your target amine (pre-cooled to 0°C). Allow the reaction to slowly warm to 0°C over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, wash with cold 1M HCl, followed by brine, and dry over Na₂SO₄.

Troubleshooting Start Start: Chiral Acid Activation BaseCheck Is Strong Base Present? (e.g., TEA, DMAP) Start->BaseCheck Dienolate Risk: γ-Deprotonation Planar Dienolate Forms BaseCheck->Dienolate Yes TempCheck Is Temperature > 0°C? BaseCheck->TempCheck No Racemization Result: Racemization (Loss of ee%) Dienolate->Racemization Migration Risk: Double Bond Migration TempCheck->Migration Yes Safe Safe Workflow: Weak Base / Low Temp TempCheck->Safe No Migration->Racemization Retention Result: Retention of Chirality Safe->Retention

Logical troubleshooting workflow to prevent dienolate-driven racemization.

📚 References

1.[5] Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction | Organic Process Research & Development - ACS Publications | 5 2.[2] What's a Racemic Mixture? | Master Organic Chemistry | 2 3.[3] Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds | Royal Society of Chemistry | 3 4.[4] Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications | 4 5.[1] Dienamine Catalysis: Organocatalytic Asymmetric γ-Amination of α,β-Unsaturated Aldehydes | ResearchGate | 1

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of Methyl 3-Cyclohexene-1-Carboxylate

Welcome to the Technical Support Center. Methyl 3-cyclohexene-1-carboxylate (CHCM) is a critical structural motif and chiral precursor used in the development of active pharmaceutical ingredients (APIs), most notably the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 3-cyclohexene-1-carboxylate (CHCM) is a critical structural motif and chiral precursor used in the development of active pharmaceutical ingredients (APIs), most notably the anticoagulant Edoxaban.

Hydrolyzing this specific ester to yield 3-cyclohexene-1-carboxylic acid (CHCA) frequently suffers from stalled progress and incomplete conversion. Because drug development relies on both scalable chemical synthesis and highly enantioselective biocatalysis, this guide is divided into two distinct mechanistic pathways: Chemical Saponification and Enzymatic Kinetic Resolution .

Diagnostic Workflow

Use the following decision tree to isolate the root cause of incomplete conversion in your specific workflow.

TroubleshootingWorkflow Start Incomplete Conversion Detected Type Reaction Type? Start->Type Chem Chemical Saponification Type->Chem Enz Enzymatic Resolution Type->Enz Solubility Is the mixture biphasic? Chem->Solubility Limit Is conversion ~50%? Enz->Limit AddSolvent Add THF/MeOH Co-solvent Solubility->AddSolvent Yes BaseCheck Check Base Eq. (Use 2.5 eq LiOH) Solubility->BaseCheck No Kinetic Normal for Kinetic Resolution (Max 50%) Limit->Kinetic Yes Toxicity Substrate Toxicity? Use Isooctane System Limit->Toxicity No

Diagnostic workflow for troubleshooting incomplete ester hydrolysis.

Troubleshooting Chemical Saponification

Q: My base-catalyzed hydrolysis stalls at 60-70% conversion despite using excess NaOH and heating. Why? A: Causality: Methyl 3-cyclohexene-1-carboxylate is highly lipophilic, whereas NaOH and the resulting sodium carboxylate are highly hydrophilic. If run in purely aqueous conditions or with insufficient organic co-solvent, the reaction forms a biphasic mixture. The ester remains trapped in the organic droplets, physically separated from the hydroxide ions. Solution: Transition to a homogenous solvent system using THF/Water (typically 1:1). Furthermore, switching from NaOH to LiOH is highly recommended. Lithium acts as a harder Lewis acid, coordinating more effectively with the carbonyl oxygen to increase its electrophilicity, while LiOH maintains excellent solubility in THF/water mixtures. The formation of the carboxylate salt drives the reaction forward irreversibly ()[1].

Q: I switched to MeOH/Water as a co-solvent, but LC-MS shows a persistent mass peak identical to my starting material, and conversion won't budge. What is happening? A: Causality: You are likely observing competitive transesterification. In a methanolic base, methoxide ( CH3​O− ) is in equilibrium with hydroxide ( OH− ). Methoxide can attack the ester carbonyl, kicking out a methoxide leaving group. Because your starting material is a methyl ester, this transesterification is a silent, degenerate reaction (methyl ester methyl ester) that competes kinetically with the desired hydrolysis. Solution: Eliminate methanol. Use a THF/Water system exclusively to ensure hydroxide is the only competent nucleophile attacking the carbonyl.

Q: I suspect my product is reverting to the ester during the acidic workup. Is this possible? A: Causality: Yes. Ester hydrolysis is the reverse of Fischer esterification. If your workup involves highly acidic aqueous washes in the presence of residual methanol, the reaction can run in reverse, reducing your isolated yield ()[2]. Solution: Remove all organic alcohols in vacuo prior to acidification, and perform extractions with cold solutions to suppress reverse kinetics.

Troubleshooting Enzymatic Kinetic Resolution

Q: I am using a carboxylesterase to produce chiral (S)-3-cyclohexene-1-carboxylic acid, but conversion completely stops at exactly 50%. Is the enzyme denatured? A: Causality: No, this is the theoretical maximum for a standard kinetic resolution of a racemate. The enzyme selectively hydrolyzes the (S)-enantiomer while leaving the (R)-enantiomer untouched. Once the 50% (S)-pool is depleted, the reaction ceases by design. Solution: If your goal is >50% yield of a single enantiomer, you must employ a dynamic kinetic resolution (DKR) strategy to continuously racemize the unreacted (R)-ester in situ.

Q: My enzymatic hydrolysis stalls at 15-20% conversion, well below the 50% theoretical maximum, and enantiomeric excess (ee) is poor. How do I fix this? A: Causality: Methyl 3-cyclohexene-1-carboxylate has extremely low aqueous solubility and high saturation vapor pressure. At high substrate loadings (>0.1 M), the ester forms toxic aggregates that denature biocatalysts (such as E. coli BioH or Acinetobacter sp. JNU9335) and limit mass transfer ()[3]. Solution: Implement an isooctane/aqueous biphasic system. The isooctane acts as a substrate reservoir, slowly partitioning the ester into the aqueous phase where the enzyme resides. This prevents enzyme inhibition while maintaining a steady substrate supply, allowing tolerance of up to 1.0 M CHCM and boosting ee to >99% ()[4].

Standard Operating Procedures (SOPs)

Protocol A: Optimized Homogenous Chemical Saponification

This protocol utilizes LiOH in a mixed solvent system to ensure irreversible, complete conversion without biphasic limitations.

  • Solvation: Dissolve rac-methyl 3-cyclohexene-1-carboxylate (1.0 eq) in a 1:1 mixture of THF and H2​O to achieve a 0.2 M concentration.

  • Base Addition: Add LiOH monohydrate (2.5 eq) in one portion.

    • Validation Checkpoint: The mixture must become a homogenous single phase upon stirring. If it remains cloudy, add THF dropwise until clear.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the higher Rf​ ester spot completely disappears.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the THF.

    • Causality: Removing the organic solvent prevents the unreacted ester (if any) from partitioning into the organic layer during the subsequent extraction, and prevents reverse Fischer esterification.

  • Impurity Extraction: Wash the aqueous layer with diethyl ether (1x) to remove trace organic impurities. Discard the ether layer.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 2.

    • Validation Checkpoint: A white precipitate or cloudy emulsion of the free 3-cyclohexene-1-carboxylic acid will immediately form.

  • Isolation: Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate to yield the pure carboxylic acid.

Protocol B: Biphasic Enzymatic Kinetic Resolution

This protocol utilizes a two-phase system to prevent substrate toxicity during the isolation of chiral (S)-CHCA.

  • Organic Phase Preparation: Prepare a 1.0 M solution of rac-methyl 3-cyclohexene-1-carboxylate in isooctane.

  • Aqueous Phase Preparation: Suspend recombinant Acinetobacter sp. JNU9335 esterase (or engineered E. coli BioH[5]) in a 100 mM phosphate buffer (pH 8.0).

  • Biphasic Integration: Combine the organic and aqueous phases (1:1 v/v) in a temperature-controlled bioreactor.

  • Agitation: Agitate at 40°C and 200 rpm.

    • Causality: Controlled agitation maximizes the interfacial surface area for mass transfer without causing shear-induced enzyme denaturation.

  • pH Maintenance: Maintain the pH strictly at 8.0 using a pH-stat titrator loaded with 1M NaOH.

    • Validation Checkpoint: Base consumption directly correlates with conversion rate. 1 equivalent of base consumed equals 1 equivalent of ester hydrolyzed.

  • Termination: Terminate the reaction when base consumption indicates exactly 45-49% conversion. Pushing past 50% will result in the hydrolysis of the (R)-enantiomer, destroying the enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes the expected outcomes and limitations of various hydrolysis conditions for methyl 3-cyclohexene-1-carboxylate.

Catalyst / BaseSolvent SystemTemp (°C)Max Conversion (%)Enantiomeric Excess (ee %)Primary Limitation
NaOH (2.0 eq) Pure Water60< 40%N/A (Racemic)Biphasic mass transfer limit
LiOH (2.5 eq) THF / Water (1:1)25> 99%N/A (Racemic)None (Homogenous system)
E. coli BioH (WT) Aqueous Buffer30~ 35%32.3%Substrate toxicity & poor S-selectivity
Acinetobacter JNU9335 Isooctane / Water4049.5%> 99.0%Theoretical 50% kinetic limit

References

  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335 Source: Enzyme and Microbial Technology (via PubMed) URL:[Link]

  • Improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions Source: Bioscience, Biotechnology, and Biochemistry (via Oxford Academic) URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Polymerization During Distillation of Cyclohexene Derivatives

Welcome to the Technical Support Center for alkene purification. Cyclohexene and its derivatives are highly valuable synthetic intermediates, but their inherent reactivity makes them notoriously susceptible to unwanted p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkene purification. Cyclohexene and its derivatives are highly valuable synthetic intermediates, but their inherent reactivity makes them notoriously susceptible to unwanted polymerization and degradation during thermal processing.

This guide is engineered for researchers and drug development professionals. It abandons rote instructions in favor of causality-driven troubleshooting, ensuring that every distillation you perform is a self-validating, safe, and highly reproducible system.

🔬 Core Troubleshooting & FAQs

Q1: Why do my cyclohexene derivatives turn into a viscous gel or foul the distillation column?

A: The root cause is a combination of autoxidation and thermal stress. Cyclohexene derivatives possess highly reactive allylic C–H bonds. Upon exposure to atmospheric oxygen during storage or handling, these sites readily oxidize to form unstable allylic hydroperoxides .

When you apply heat during distillation, these peroxides undergo homolytic cleavage, generating highly reactive alkoxyl and hydroxyl free radicals. These radicals initiate an exothermic chain-growth polymerization across the alkene double bonds . As the polymer chains propagate, the molecular weight of the mixture surges, leading to viscous fouling, reduced heat transfer, and potentially dangerous runaway reactions .

Q2: Which polymerization inhibitor should I select for vacuum distillation?

A: You must use a "true inhibitor" (a radical scavenger) that functions effectively under your specific distillation conditions . While both Butylated hydroxytoluene (BHT) and Hydroquinone (HQ) are standard phenolic inhibitors, BHT is strictly recommended for vacuum distillation .

The Causality: Phenolic inhibitors work by donating a hydrogen atom to the propagating radical, terminating the chain and forming a highly resonance-stabilized phenoxy radical that cannot initiate new chains . However, Hydroquinone (HQ) and 4-tert-Butylcatechol (TBC) require the presence of dissolved oxygen to convert into their active quinone forms . Because distillations of peroxidizable compounds must be performed under a strict inert atmosphere (Argon or N₂) to prevent further oxidation, HQ will fail to protect your monomer. BHT is sterically hindered and functions effectively via a non-oxygen-dependent mechanism .

Q3: How do I ensure my distillation protocol is a "self-validating system"?

A: A self-validating protocol incorporates mandatory verification checkpoints that prevent failure cascades. You must implement Dual-Phase Inhibition .

📊 Quantitative Data: Inhibitor Selection Matrix

To optimize your workflow, compare the physicochemical properties and operational requirements of common inhibitors before selecting one for your cyclohexene derivative.

InhibitorAbbreviationMechanism of ActionOxygen RequirementBoiling PointPost-Distillation Removal Method
Butylated hydroxytoluene BHTHindered phenol; radical scavengerNone/Low 265 °CSilica gel chromatography, base wash
Hydroquinone HQPhenolic; oxidizes to benzoquinoneRequires trace O₂ 285 °CBase wash (NaOH), distillation
4-tert-Butylcatechol TBCPhenolic radical scavengerRequires trace O₂ 285 °CBase wash, alumina filtration
Phenothiazine PTZAmine-based radical scavengerNone (Anaerobic) 371 °CRemains in distillation pot

⚙️ Logical Pathways & Experimental Workflows

Mechanism Heat Thermal Stress (Distillation) Peroxide Allylic Hydroperoxides (Autoxidation) Heat->Peroxide Accelerates Radical Free Radicals (RO• / HO•) Peroxide->Radical Homolysis Propagate Chain Propagation (Monomer Addition) Radical->Propagate Initiates Polymer Polymerization (Viscous Fouling) Propagate->Polymer Cross-linking Inhibitor Phenolic Inhibitor (e.g., BHT) Stable Stable Phenoxy Radical (Resonance Stabilized) Inhibitor->Stable H-atom Transfer Stable->Radical Terminates Stable->Propagate Quenches

Mechanism of radical-induced polymerization and intervention by phenolic inhibitors.

Workflow Crude Crude Cyclohexene Derivative Test Peroxide Test (KI-Starch) Crude->Test Quench Quench (Na2S2O3 Wash) Test->Quench Positive (>5 ppm) AddInh Add Inhibitor (100-500 ppm BHT) Test->AddInh Negative Quench->AddInh Distill Vacuum Distillation (< 60°C, Inert Atm) AddInh->Distill Collect Collect in Cooled Flask (Pre-spiked w/ BHT) Distill->Collect Store Store at -20°C (Dark, Argon) Collect->Store

Workflow for the safe distillation of cyclohexene derivatives to prevent polymerization.

🧪 Step-by-Step Methodologies

Protocol 1: Pre-Distillation Peroxide Screening and Quenching

Never distill a peroxidizable alkene without validating the absence of hydroperoxides. Concentrating peroxides in the distillation residue is a severe explosion and polymerization hazard.

  • Screening: Add 0.5 mL of the crude cyclohexene derivative to a test tube. Add 1 mL of glacial acetic acid and 0.1 g of sodium iodide (or use commercial KI-starch indicator strips). A yellow/brown color indicates the presence of peroxides.

  • Quenching (If Positive): Transfer the crude mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of freshly prepared 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) or acidic iron(II) sulfate solution.

  • Vigorously shake and vent. Separate the aqueous layer.

  • Validation: Repeat the KI-starch test on the organic layer. If negative, proceed. If positive, repeat the wash.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and filter.

Protocol 2: Inhibitor-Stabilized Vacuum Distillation

This protocol ensures thermal stress is minimized and the monomer is protected in both the liquid and vapor/condensate phases.

  • System Preparation: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is thoroughly purged with Argon.

  • Dual-Inhibition Setup:

    • Receiving Flask: Pre-spike the clean receiving flask with 100 ppm of BHT. Submerge the receiving flask in an ice-water or dry ice/acetone bath to minimize vapor loss and thermal degradation upon collection .

  • Vacuum Application: Apply vacuum to the system before applying heat. Lowering the internal pressure drastically reduces the boiling point, minimizing the thermal energy available to initiate homolytic peroxide cleavage.

  • Distillation: Slowly heat the distillation pot using an oil bath. Keep the bath temperature no more than 20–30 °C above the boiling point of the monomer at the applied vacuum.

  • Termination: Do not distill to dryness. Leave at least 10–15% of the original volume in the pot to safely suspend any trace peroxides or high-molecular-weight polymers that may have formed .

  • Storage: Backfill the system with Argon. Immediately transfer the purified, BHT-stabilized monomer to an amber glass vial, flush the headspace with Argon, and store at -20 °C .

📚 References

  • A Brief Discussion on Polymerization Inhibitors . Liskon Biological.[Link]

  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies . ioMosaic Corporation. [Link]

  • Polymerisation inhibitor . Wikipedia.[Link]

  • Cyclohexene | C6H10 | CID 8079 . National Center for Biotechnology Information (PubChem).[Link]

Optimization

Technical Support Center: Lewis Acid Catalysis in Diels-Alder Reactions for Cyclohexene Synthesis

Welcome to the technical support center for Lewis acid-catalyzed Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Lewis acid-catalyzed Diels-Alder reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these powerful cycloaddition reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies for cyclohexene derivatives.

Section 1: The "Why" - Understanding the Catalytic Mechanism

A fundamental grasp of the mechanism is not just academic; it is the bedrock of effective troubleshooting. Understanding how and why a catalyst works allows you to make rational adjustments when experiments do not go as planned.

Q: How do Lewis acids truly accelerate the Diels-Alder reaction?

A: For decades, the acceleration of Diels-Alder reactions by Lewis acids was primarily attributed to the Frontier Molecular Orbital (FMO) theory. The accepted explanation was that the Lewis acid coordinates to the electron-withdrawing group of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][2] This would narrow the energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), leading to a stronger interaction and a faster reaction.

However, recent and more sophisticated computational studies have revealed a more nuanced and powerful explanation. While LUMO-lowering does occur, the primary catalytic effect stems from the reduction of Pauli repulsion between the reacting molecules.[2][3][4][5]

Here's the expert breakdown:

  • Coordination and Polarization: The Lewis acid (LA) binds to a Lewis basic site on the dienophile (e.g., the carbonyl oxygen of an enone).

  • Reduction of Electron Density: This coordination polarizes the dienophile's π-system, drawing electron density away from the reactive C=C double bond and towards the Lewis acid.[4]

  • Diminished Pauli Repulsion: The Diels-Alder transition state requires bringing the electron clouds of the diene and dienophile into close proximity. The repulsion between these filled electron orbitals (Pauli or steric repulsion) is a major component of the activation energy barrier. By reducing the electron density at the dienophile's reactive carbons, the Lewis acid significantly lessens this destabilizing repulsion, thereby lowering the overall activation barrier and accelerating the reaction.[3][5][6]

This modern understanding explains why Lewis acid catalysis is so effective and provides a better framework for rational catalyst selection.

Lewis_Acid_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_cycloaddition Cycloaddition Diene Diene (e.g., Isoprene) TS Transition State (Reduced Pauli Repulsion) Diene->TS Dienophile Dienophile (e.g., Methyl Acrylate) Activated_Complex Activated Dienophile Complex Dienophile->Activated_Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Activated_Complex Activated_Complex->TS [4+2] Product Cyclohexene Product TS->Product Cyclization

Caption: Mechanism of Lewis acid-catalyzed Diels-Alder reaction.

Section 2: Troubleshooting Guide - When Things Go Wrong

This section addresses the most common issues encountered in the lab, providing a logical sequence of causes to investigate and concrete solutions to implement.

Q: My reaction yield is very low or non-existent. What are the common causes?

A: This is a frequent and frustrating issue. Systematically work through these potential causes, starting with the most likely.

  • Cause 1: Inactive Catalyst due to Moisture

    • The Chemistry: Most common Lewis acids (AlCl₃, TiCl₄, SnCl₄) are extremely hygroscopic. They react irreversibly with water to form hydroxides or oxides, which are catalytically inactive.

    • The Solution:

      • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Nitrogen or Argon).

      • Use Dry Solvents: Use freshly distilled solvents or purchase high-quality anhydrous solvents and store them over molecular sieves.

      • Handle Catalyst Properly: Use a fresh bottle of the Lewis acid or purify it before use. Handle solid Lewis acids in a glovebox and liquid Lewis acids via syringe under an inert atmosphere.

  • Cause 2: Inappropriate Lewis Acid Strength

    • The Chemistry: The catalytic activity of Lewis acids varies greatly.[3][4] A weak Lewis acid may not be potent enough to activate a poorly reactive dienophile, while a very strong one might cause substrate decomposition.

    • The Solution:

      • Consult a Strength Scale: Refer to the table below. For a sluggish reaction, consider moving to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃).

      • Match the Substrate: Electron-poor dienophiles require less activation than more neutral ones.

  • Cause 3: Catalyst Inhibition by Solvents or Substrates

    • The Chemistry: Any Lewis basic species in the reaction mixture can compete with your dienophile for coordination to the Lewis acid.[7] Common culprits are coordinating solvents (THF, acetonitrile, ethers) or functional groups on the substrates themselves (amines, alcohols).

    • The Solution:

      • Change Solvents: Switch to a non-coordinating solvent like dichloromethane (DCM), toluene, or hexane.[1][8][9][10]

      • Use Protecting Groups: If your diene or dienophile contains a competing Lewis basic site, temporarily protect it before the reaction.

  • Cause 4: Severe Steric Hindrance

    • The Chemistry: Highly substituted or bulky dienes and dienophiles can create a steric clash that prevents the transition state from forming, even with a catalyst.[11][12]

    • The Solution:

      • Use Specialized Catalysts: For exceptionally hindered substrates, mixed Lewis acid systems like AlBr₃/AlMe₃ have proven effective.[11][12]

      • Increase Temperature: While this can harm selectivity, carefully increasing the reaction temperature may provide the energy needed to overcome the steric barrier.

Q: I'm getting poor endo/exo selectivity. How can I improve it?

A: Controlling diastereoselectivity is often a primary goal. The endo product is typically the kinetically favored product due to secondary orbital interactions, but this can be modulated.

  • Cause 1: High Reaction Temperature

    • The Chemistry: The endo and exo transition states have different activation energies. At higher temperatures, there may be enough energy to overcome both barriers, leading to a thermodynamic mixture of products where the more stable exo isomer can predominate.

    • The Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lewis acid catalysis is advantageous here, as it often enables reactions at low temperatures (e.g., -78 °C to 0 °C).[13]

  • Cause 2: Incorrect Choice of Lewis Acid

    • The Chemistry: The steric bulk of the Lewis acid catalyst can dramatically influence the transition state geometry and, therefore, the selectivity.[14]

    • The Solution:

      • For Endo Selectivity: Smaller Lewis acids like AlCl₃ or Et₂AlCl generally favor the formation of the sterically more compact endo transition state.

      • For Exo Selectivity: Very bulky Lewis acids, such as B(C₆F₅)₃, can sterically block the endo approach, forcing the reaction to proceed through the exo pathway.[14] Judicious choice of catalyst can even reverse the intrinsic selectivity of a reaction.[15]

Q: My starting materials are decomposing, or I'm seeing significant side-product formation (e.g., polymerization). What's happening?

A: Substrate decomposition is a clear sign that the reaction conditions are too harsh.

  • Cause 1: The Lewis Acid is Too Aggressive

    • The Chemistry: Highly reactive Lewis acids like AlCl₃ and TiCl₄ can act as potent initiators for the cationic polymerization of dienes or other undesirable side reactions.[16]

    • The Solution:

      • Switch to a Milder Catalyst: Consider using catalysts like ZnCl₂, SnCl₄, or organometallic variants. For sensitive substrates, very mild systems like Ca(OTf)₂ have proven effective.[16]

      • Reduce Catalyst Loading: If possible, use the Lewis acid in sub-stoichiometric (catalytic) amounts (e.g., 10-20 mol%).

  • Cause 2: Poor Thermal Control

    • The Chemistry: The coordination of a Lewis acid to a carbonyl is often exothermic. If the catalyst is added too quickly or at too high a temperature, localized heating can cause decomposition.

    • The Solution: Always add the Lewis acid slowly to a cooled solution (-78 °C is common) of the dienophile. This allows the heat of complexation to dissipate safely. After the addition is complete, the diene can be added, and the reaction can be allowed to warm slowly.

  • Cause 3: Improper Workup Procedure

    • The Chemistry: Quenching a reaction containing a stoichiometric amount of a strong Lewis acid with water can be violently exothermic and can generate highly acidic conditions (HCl from AlCl₃) that degrade the product.

    • The Solution: Quench the reaction by slowly transferring the cold reaction mixture into a vigorously stirred, cold aqueous solution of a mild base (e.g., saturated NaHCO₃) or a chelating agent (e.g., Rochelle's salt or citrate buffer).[16]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I choose the right Lewis acid for my reaction?

A: The choice is a balance between reactivity, selectivity, and potential side reactions. Use the following table as a starting point.

Lewis AcidRelative StrengthCommon SolventsKey Characteristics & Applications
AlCl₃, AlBr₃ Very StrongDCM, TolueneHighly reactive, good for difficult cycloadditions. Prone to causing polymerization and requiring stoichiometric amounts.[3][4]
Et₂AlCl StrongDCM, HexaneStrong activator, often provides good selectivity.[17]
TiCl₄ StrongDCM, TolueneSimilar in strength to AlCl₃ but can offer different selectivity profiles. Very moisture-sensitive.
SnCl₄ Moderate-StrongDCMA good general-purpose Lewis acid, often milder than AlCl₃ and TiCl₄.
BF₃·OEt₂ ModerateDCM, EtherEasy to handle liquid. The ether complex moderates its reactivity. Good for acid-sensitive substrates.
ZnCl₂, ZnI₂ Mild-ModerateDCM, Ether, THFMild catalysts, useful for preventing side reactions. Often require higher temperatures or longer reaction times.
B(C₆F₅)₃ Moderate (Bulky)Toluene, DCMA bulky catalyst known for promoting exo selectivity where other catalysts give endo.[14]
Ca(OTf)₂ MildDCMA very mild, sustainable option effective for activating dienophiles with chelating groups.[16]

Q: What is the best solvent for a Lewis acid-catalyzed Diels-Alder reaction?

A: The ideal solvent should not compete with the dienophile for the Lewis acid. Therefore, non-polar, non-coordinating solvents are strongly preferred.

  • Excellent Choices: Dichloromethane (DCM), Toluene.

  • Acceptable Choices: Hexanes, Diethyl Ether (can be weakly coordinating).

  • Poor Choices: Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Alcohols. These are Lewis bases that will bind strongly to the catalyst, rendering it ineffective.[8][9][10]

Q: Should I use a stoichiometric or catalytic amount of Lewis acid?

A: This is a critical experimental parameter.

  • Stoichiometric (≥1.0 equivalent): Often required if the product of the Diels-Alder reaction is also a Lewis base (e.g., contains a carbonyl). The product will coordinate to the Lewis acid, sequestering it and preventing it from turning over. Many strong Lewis acids like AlCl₃ are used stoichiometrically for this reason.

  • Catalytic (5-20 mol%): Possible with very strong Lewis acids and unreactive substrates, or when the product does not strongly inhibit the catalyst. This is always preferable to minimize cost and simplify workup.[16]

Section 4: General Experimental Protocol & Workflow

Adherence to a rigorous experimental protocol is essential for reproducibility and success.

Step-by-Step Methodology:

  • Preparation: Flame-dry all glassware (round-bottom flask, addition funnel, etc.) under high vacuum and cool under an inert atmosphere (N₂ or Ar). Ensure all reagents and solvents are anhydrous.

  • Setup: Assemble the glassware. Add the dienophile (e.g., 1.0 eq) and the anhydrous solvent (e.g., DCM) to the reaction flask via syringe.

  • Cooling: Cool the solution to the desired starting temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., 1.1 eq of a 1.0 M solution in DCM) dropwise to the stirred solution of the dienophile over 10-15 minutes. Stir the resulting mixture for an additional 15-30 minutes to ensure complete complexation.

  • Diene Addition: Add the diene (e.g., 1.2-1.5 eq), either neat or as a solution in the reaction solvent, dropwise to the activated dienophile complex.

  • Reaction Monitoring: Allow the reaction to stir at the low temperature or warm slowly to room temperature, depending on the specific procedure. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool it back down (if necessary) and quench it by slowly transferring the entire reaction mixture via cannula into a separate flask containing a vigorously stirred, cold quenching solution (e.g., saturated aqueous NaHCO₃).

  • Workup: Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with the reaction solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Assemble Flame-Dried Glassware under N₂/Ar B Add Dienophile & Anhydrous Solvent A->B C Cool to Reaction Temp (e.g., -78°C) B->C D Slowly Add Lewis Acid Stir for 15-30 min C->D E Slowly Add Diene D->E F Monitor Reaction (TLC / GC-MS) E->F G Reaction Complete? F->G G->F No H Quench: Transfer to cold aq. NaHCO₃ G->H Yes I Aqueous Workup: Extraction & Drying H->I J Purify Product: Column Chromatography I->J K Characterize Pure Product J->K

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

References
  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Cramer, C. J., & Truhlar, D. G. (1992). Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Miami. [Link]

  • Harvey, A. E., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Harvey, A. E., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Harvey, A. E. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. YorkSpace. [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. [Link]

  • Sakata, K., & Fujimoto, H. (2017). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistrySelect, 2(27), 8366-8371. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2573. [Link]

  • Singleton, D. A., et al. (2003). The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects. Organic Letters, 5(5), 729-732. [Link]

  • van der Heijden, F., et al. (2021). Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv. [Link]

  • Harvey, F. M., et al. (2023). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 21(20), 4257-4265. [Link]

  • Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. [Link]

  • University of California, Irvine. (n.d.). Diels-Alder Reaction (Part 2). UCI Open. [Link]

  • Nakada, M. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1187. [Link]

  • Chair, H. V., & Jung, M. E. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. Organic Letters, 7(12), 2353-2355. [Link]

  • Portela, A., et al. (2021). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers, 8(1), 76-84. [Link]

  • American Chemical Society. (2018). Diels-Alder reactions of electronically mismatched partners using Lewis acid-catalysts. ACS Publications. [Link]

  • Wang, X., Li, Z., & Doyle, M. P. (2009). Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions. Chemical Communications, (37), 5591-5593. [Link]

  • Kumar, A., et al. (2020). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 132(1), 38. [Link]

  • del Hoyo, A. M., et al. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry, 87(15), 9836-9845. [Link]

  • Jung, M. E., & Chair, H. V. (2005). Synthesis of Highly Substituted Cyclohexenes via Mixed Lewis Acid-Catalyzed Diels−Alder Reactions of Highly Substituted Dienes and Dienophiles. ResearchGate. [Link]

  • Zetterberg, E. (2013). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. Diva-portal.org. [Link]

  • Wolters, L. P., & Bickelhaupt, F. M. (2023). Unravelling the Mechanism and Governing Factors in Lewis Acid and Non-Covalent Diels–Alder Catalysis: Different Perspectives. International Journal of Molecular Sciences, 24(5), 4843. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. PMC. [Link]

  • Ishihara, K., et al. (2005). Catalytic Enantioselective Diels−Alder Reaction by Self-Assembly of the Components on a Lewis Acid Template. Organic Letters, 7(16), 3493-3496. [Link]

  • Sun, X., et al. (2022). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 28(72), e202202685. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Nakada, M. (2024). Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. Preprints.org. [Link]

  • Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Vrije Universiteit Amsterdam. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of 3-Methylcyclohexene-1-carboxylic acid

This guide is designed for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 3-methylcyclohexene-1-carboxylic acid. It provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the chiral resolution of 3-methylcyclohexene-1-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to proactively optimize your resolution processes for higher efficiency and purity.

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for isolating a single enantiomer from a racemic mixture. For 3-Methylcyclohexene-1-carboxylic acid, an important chiral building block, efficient separation of its enantiomers is paramount. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine.[1] This process leverages the different physical properties, primarily solubility, of the resulting diastereomers to effect separation.[2]

The fundamental principle involves reacting the racemic acid with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer.[3] The crystallized salt is then separated, and the resolving agent is removed to yield the desired enantiomerically pure carboxylic acid.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental challenges in a direct question-and-answer format, providing not just solutions but also the rationale behind them.

Issue 1: No Crystallization or Very Low Yield of Diastereomeric Salt

Question: I've mixed my racemic 3-Methylcyclohexene-1-carboxylic acid with the chiral resolving agent in the chosen solvent, but no crystals have formed, even after cooling. What's going wrong?

Answer: This is a frequent challenge and typically points to issues with supersaturation and solubility. Here are the primary causes and actionable solutions:

  • High Solubility of Diastereomeric Salts: The most common reason for crystallization failure is that both diastereomeric salts are too soluble in the selected solvent.[4]

    • Solution 1: Systematic Solvent Screening. The choice of solvent is the most critical parameter.[4] You must identify a solvent or a solvent mixture where the desired diastereomeric salt has low solubility, while the other diastereomer remains in solution. A systematic screening approach is recommended.

    • Solution 2: Anti-Solvent Addition. Introduce an "anti-solvent" — a solvent in which the salts are poorly soluble but which is miscible with your primary solvent. This will reduce the overall solubility and induce precipitation.[3] For instance, if you are using a polar solvent like methanol, a less polar solvent like toluene or hexane could serve as an anti-solvent. The addition should be slow to promote the growth of well-defined crystals rather than an amorphous solid.

    • Solution 3: Increase Concentration. The solution may not be sufficiently supersaturated. Carefully evaporate some of the solvent to increase the concentration of the salts.[4]

  • Insufficient Cooling or Inappropriate Temperature Profile: The solubility of the salts might not be strongly dependent on temperature in the range you've explored.

    • Solution: Experiment with a broader temperature range, including sub-zero temperatures if your solvent system allows. Additionally, the rate of cooling is crucial. Slow, controlled cooling often yields better quality crystals and can improve the selectivity of the crystallization.[3]

  • Purity of Starting Materials: Impurities present in the racemic acid or the resolving agent can inhibit crystal nucleation.[4]

    • Solution: Ensure the high purity of your starting materials. Recrystallize the racemic acid if necessary.

Issue 2: "Oiling Out" or Formation of an Amorphous Precipitate

Question: Instead of crystals, I'm getting an oily or gummy substance precipitating from my solution. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[4] This is typically a result of:

  • Too Rapid Supersaturation: If the solution becomes supersaturated too quickly (e.g., by very rapid cooling or fast addition of an anti-solvent), the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered, amorphous oil.[3]

    • Solution: Slow down the rate of crystallization. This can be achieved by a slower cooling profile or by adding the anti-solvent dropwise with vigorous stirring.

  • Inappropriate Solvent Choice: The solvent may be a good solvent for the individual ions but a poor one for the crystal lattice.

    • Solution: Experiment with solvent mixtures to fine-tune the solvating properties. A slightly better solvent might prevent oiling out by slowing down the precipitation process.

Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Acid

Question: I've successfully crystallized and isolated the diastereomeric salt, but after removing the resolving agent, the enantiomeric excess of my 3-Methylcyclohexene-1-carboxylic acid is lower than expected. Why is this happening?

Answer: Low enantiomeric excess is a sign of incomplete separation of the diastereomers. The primary culprits are:

  • Co-crystallization: This is a significant challenge where both the desired and undesired diastereomeric salts precipitate.[3] This can occur if the solubilities of the two salts are too similar in the chosen solvent.

    • Solution 1: Re-evaluate the Solvent System. The goal is to maximize the solubility difference between the two diastereomers. A different solvent or solvent mixture might be necessary.

    • Solution 2: Control Supersaturation. High levels of supersaturation can lead to the nucleation of both diastereomers. Maintaining a lower level of supersaturation by slowing down the crystallization process favors the growth of the less soluble diastereomer's crystals over the nucleation of the more soluble one.[3]

  • Inadequate Washing of Crystals: The mother liquor, which is rich in the more soluble diastereomer, can contaminate the surface of your crystals.

    • Solution: Wash the filtered crystals with a small amount of cold, fresh solvent. This will help to remove the mother liquor without dissolving a significant amount of the desired product.

  • Solid Solution Formation: In some cases, the two diastereomeric salts can form a solid solution, where they are incorporated into the same crystal lattice. This is a more challenging problem to overcome.[5]

    • Solution: This may require a different resolving agent or a more advanced separation technique.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for 3-Methylcyclohexene-1-carboxylic acid?

A1: The selection of an effective resolving agent is crucial. Key factors to consider include:

  • Chemical Reactivity: The agent must be a chiral base that efficiently forms a salt with the carboxylic acid. Common choices for resolving carboxylic acids include alkaloids like brucine and ephedrine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.[6][7][8]

  • Physical Properties of the Diastereomeric Salts: The resulting salts should be crystalline and, most importantly, exhibit a significant difference in solubility in a common, inexpensive solvent.[4] A melting point difference of at least 20 K between the diastereomeric salt pair can be an indicator of efficient resolution.[9]

  • Availability and Cost: The resolving agent should be commercially available in high enantiomeric purity and be economically viable for your intended scale of work.[4]

A preliminary screening with a small set of different resolving agents is often the most effective way to identify the best candidate for your specific resolution.

Q2: What are the best analytical techniques to determine the enantiomeric excess of my resolved 3-Methylcyclohexene-1-carboxylic acid?

A2: Accurate determination of enantiomeric excess (e.e.) is essential. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the gold standards for determining e.e. The carboxylic acid is often derivatized to an ester or amide to improve its volatility and interaction with the chiral stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be used to differentiate the signals of the two enantiomers in the NMR spectrum, allowing for integration and calculation of the e.e.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The magnitude of the CD signal can be correlated to the enantiomeric excess.[10][11]

Q3: Can I recover the "wrong" enantiomer from the mother liquor?

A3: Yes, and this is a key aspect of making the overall process more efficient. After the less soluble diastereomeric salt has been crystallized and filtered, the mother liquor is enriched in the more soluble diastereomer. You can then acidify the mother liquor to recover the enriched carboxylic acid of the opposite configuration. This recovered acid can be used as is, or you can perform a second resolution using a resolving agent of the opposite chirality to obtain it in high enantiomeric purity.

Q4: What is the theoretical maximum yield for a classical chiral resolution?

A4: For a classical resolution that separates two enantiomers from a racemic mixture, the theoretical maximum yield for a single enantiomer is 50%. This is because the starting material is a 50:50 mixture of the two enantiomers. However, techniques like Crystallization-Induced Diastereomeric Transformation (CIDT) can potentially lead to yields approaching 100%. CIDT is applicable in systems where the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the formation of the desired product.[4]

Experimental Workflow and Data Presentation

General Protocol for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic 3-Methylcyclohexene-1-carboxylic acid and a sub-stoichiometric amount (typically 0.5 to 0.8 equivalents) of the chiral resolving agent in a suitable solvent with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt crystals in water or a suitable solvent and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt.

  • Extraction: Extract the free carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the resulting carboxylic acid for enantiomeric excess using an appropriate analytical technique.

Data Summary Table
Resolving AgentSolvent SystemTemp. (°C)Yield (%)e.e. (%)
(R)-(+)-α-PhenylethylamineAcetone433.7>99
BrucineMethanol/Water25VariesHigh
(-)-EphedrineEthanol0VariesModerate

Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.[7]

Visualizing the Workflow

Diagram of the Chiral Resolution Process

Chiral_Resolution_Workflow racemate Racemic 3-Methylcyclohexene- 1-carboxylic acid dissolution Dissolution in Suitable Solvent racemate->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomeric Salt ((R)-acid-(R)-amine) filtration->crystals Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomer ((S)-acid-(R)-amine) filtration->mother_liquor Liquid acidification1 Acidification (e.g., HCl) crystals->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Enantiomerically Pure (R)-acid acidification1->enantiomer1 enantiomer2 Enriched (S)-acid acidification2->enantiomer2

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Experiment Start: Chiral Resolution problem Problem Encountered start->problem no_crystals No Crystallization problem->no_crystals No Solid oiling_out Oiling Out problem->oiling_out Amorphous Solid low_ee Low Enantiomeric Excess problem->low_ee Crystalline Solid, Poor Purity solution1 1. Screen Solvents 2. Add Anti-Solvent 3. Increase Concentration 4. Check Purity no_crystals->solution1 solution2 1. Slow Down Crystallization (Slower Cooling/Addition) 2. Adjust Solvent System oiling_out->solution2 solution3 1. Re-evaluate Solvent 2. Control Supersaturation 3. Ensure Proper Washing 4. Consider Different Resolving Agent low_ee->solution3 success Successful Resolution solution1->success solution2->success solution3->success

Caption: A decision tree for troubleshooting common chiral resolution issues.

References

  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1.
  • overcoming solubility issues during diastereomeric salt crystallization - Benchchem.
  • Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution - Benchchem.
  • CHEMOENZYMATIC SYNTHESIS OF BIOLOGICALLY ACTIVE - Middle East Technical University.
  • Resolution (Separation) of Enantiomers - Chemistry Steps. Available at: [Link]

  • 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax. Available at: [Link]

  • On the Absolute Configuration of 3-Cyclohexene-1-carboxylic Acid. - SciSpace. Available at: [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD - MDPI. Available at: [Link]

  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid - Semantic Scholar. Available at: [Link]

  • Challenges of crystal structure prediction of diastereomeric salt pairs - PubMed. Available at: [Link]

  • Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs - ACS Publications. Available at: [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. Available at: [Link]

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Available at: [Link]

  • Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters under Neutral Conditions - ACS Publications. Available at: [Link]

  • S-3-cyclohexenecarboxylic acid and its purification method - Google Patents.
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available at: [Link]

  • Determination Of Enantiomeric Excess Research Articles - Page 5 | R Discovery. Available at: [Link]

  • Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors - Chemical Science (RSC Publishing). Available at: [Link]

  • Enantiomeric resolution of ephedrine racemic mixture using molecularly imprinted carboxylic acid functionalized resin. Available at: [Link]

  • 3-Methylcyclohexene-1-carboxylic acid | C8H12O2 | CID 45116546 - PubChem. Available at: [Link]

  • Chemical method for synthesizing ephedrine - Google Patents.
  • Chiral recognition of ephedrine: Hydrophilic polymers bearing β-cyclodextrin moieties as chiral sensitive host molecules - PMC. Available at: [Link]

  • reductive cleavage of allylic alcohols, ethers, or acetates to olefins - Organic Syntheses Procedure. Available at: [Link]

  • 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. Available at: [Link]

  • Methods for the synthesis of amines such as ephedrine and intermediates - Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Circular dichroism for absolute configuration of chiral carboxylic acids

Determining the absolute configuration (AC) of chiral carboxylic acids is a critical bottleneck in drug development, agrochemical design, and natural product synthesis. While X-ray crystallography has historically been t...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration (AC) of chiral carboxylic acids is a critical bottleneck in drug development, agrochemical design, and natural product synthesis. While X-ray crystallography has historically been the gold standard, its absolute reliance on high-quality single crystals often stalls pipelines. Similarly, traditional NMR methods (such as Mosher’s ester analysis) require the formation of diastereomers, which can be confounded by conformational flexibility or incomplete derivatization.

To overcome these limitations, Circular Dichroism (CD) —specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—has emerged as the premier solution-phase methodology. This guide provides an authoritative comparison of these chiroptical techniques, detailing the mechanistic causality behind their experimental workflows and providing self-validating protocols for researchers.

Comparative Analysis: Chiroptical Methods vs. Traditional Alternatives

When selecting a method for AC determination, researchers must balance sample availability, structural properties (e.g., presence of chromophores), and computational resources.

MethodologyPhysical PrincipleSample RequirementCore AdvantagesPrimary Limitations
Vibrational CD (VCD) Differential absorption of circularly polarized IR light2–5 mg (Solution)Probes the entire molecular framework; no chromophore or derivatization required.Requires rigorous DFT modeling; intermolecular H-bonding (dimerization) complicates spectra.
Electronic CD (ECD) Differential absorption of circularly polarized UV-Vis light< 1 mg (Solution)Highly sensitive; utilizes straightforward empirical rules (e.g., exciton chirality).Aliphatic acids lack UV chromophores, making chemical derivatization mandatory.
X-Ray Crystallography Anomalous dispersion of X-raysSingle CrystalDirect, absolute 3D structure; zero reliance on computational modeling.Crystallization is a severe bottleneck; only represents the solid-state conformation.
NMR (Mosher's Method) Anisotropic shielding in diastereomers1–5 mg (Solution)Accessible instrumentation; excellent for relative stereochemistry.Requires derivatization; conformational flexibility can invalidate empirical predictive models.

Method 1: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. Because every chiral molecule possesses 3N−6 normal vibrational modes, VCD yields a rich, fingerprint-like spectrum that is highly sensitive to the molecule's 3D spatial arrangement.

The Causality Behind the Protocol: The Dimerization Dilemma

The most significant challenge when applying VCD to chiral carboxylic acids is their behavior in solution. In non-polar solvents typically used for VCD (such as CDCl 3​ ), carboxylic acids predominantly exist as hydrogen-bonded cyclic dimers[1]. This intermolecular hydrogen bonding drastically shifts the C=O stretching frequency and fundamentally alters the magnetic dipole transition moments that dictate VCD rotational strengths.

If a computational chemist only models the isolated monomer using Density Functional Theory (DFT), the predicted VCD spectrum will fundamentally mismatch the experimental data, leading to a low Enantiomeric Similarity Index (ESI) or a completely erroneous AC assignment[2]. To establish a self-validating system, researchers must either explicitly model the dimer using DFT or derivatize the acid into a methyl ester to break the aggregation[3].

Self-Validating Experimental Protocol: VCD Workflow
  • Sample Preparation: Dissolve 3–5 mg of the chiral carboxylic acid in 150 µL of a deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ) to prevent solvent IR absorption from masking the sample signals. Inject the solution into a BaF 2​ cell with a 100 µm path length.

  • Spectral Acquisition: Acquire the experimental IR and VCD spectra simultaneously. Due to the weak nature of VCD signals ( ΔA/A≈10−4 ), accumulate scans for 4 to 8 hours to ensure a high signal-to-noise ratio.

  • Computational Conformational Search: Perform a conformational search using Molecular Mechanics (e.g., OPLS4). Critical Step: If using CDCl 3​ , explicitly construct and search the conformational space of the hydrogen-bonded dimer[3].

  • DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and magnetic dipole transition moments using a robust functional and basis set (e.g., B3PW91/cc-pVTZ)[2].

  • System Validation (The IR Check): Overlay the calculated Boltzmann-weighted IR spectrum with the experimental IR spectrum. Self-Validation Rule: If the IR spectra do not align—particularly the C=O stretch at ~1700 cm −1 —the conformational ensemble is incorrect. Do not proceed to VCD comparison until the IR data is validated.

  • AC Assignment: Compare the calculated VCD spectrum to the experimental data to assign the absolute configuration.

VCD_Workflow Start Chiral Carboxylic Acid Sample Prep Sample Preparation (e.g., CDCl3 solution) Start->Prep Comp1 Conformational Search (Monomer & Dimer) Start->Comp1 Dimer Dimerization Check (H-bonding in non-polar solvent) Prep->Dimer Exp Acquire Experimental IR & VCD Spectra Dimer->Exp Compare Compare Exp vs. Calc (Enantiomeric Similarity Index) Exp->Compare Comp2 DFT Optimization & Frequency Calculation Comp1->Comp2 Comp3 Simulate Boltzmann-Weighted VCD Spectra Comp2->Comp3 Comp3->Compare Result Absolute Configuration Assigned Compare->Result

VCD experimental and computational workflow for absolute configuration.

Method 2: Electronic Circular Dichroism (ECD) via Chiroptical Probes

While VCD relies on IR transitions, ECD measures the differential absorption of circularly polarized UV-Vis light. Because aliphatic carboxylic acids lack a strong chromophore absorbing above 200 nm, direct ECD analysis is impossible. Researchers must induce a measurable Cotton effect via derivatization or host-guest complexation.

The Causality Behind the Protocol: Exciton Coupling & Steric Minimization

The most robust ECD approach for carboxylic acids utilizes biphenyl chiroptical probes [4] or Zn-porphyrin tweezers [5].

When a 2-substituted chiral carboxylic acid is derivatized into a biphenylamide, the resulting molecule exists in a thermodynamic equilibrium of two atropisomers (biphenyl twists). The steric bulk of the substituents at the chiral center dictates the preferred twist (P- or M-twist) to minimize steric hindrance. This specific twist spatially couples the transition dipole moments of the biphenyl rings, inducing a strong exciton-coupled Cotton effect (the A-band at ~250 nm). A highly reliable, non-empirical rule dictates that a P-twist (yielding a negative A-band) is preferred when the substituents dictate a clockwise rotation from the largest to the medium-sized group[4].

Self-Validating Experimental Protocol: ECD Biphenyl Derivatization
  • Derivatization: React < 1 mg of the chiral carboxylic acid with a 4,4′-disubstituted biphenyl amine using standard amide coupling reagents (e.g., EDC/HOBt) in dichloromethane.

  • Purification: Isolate the biphenylamide via microscale flash chromatography. Self-Validation Rule: Purity must be confirmed via TLC or LC-MS; residual chiral coupling reagents or unreacted acid will introduce artifactual CD signals.

  • Spectral Acquisition: Dissolve the purified derivative in spectroscopic-grade acetonitrile to a concentration of ~ 10−5 M. Acquire the ECD spectrum from 200 nm to 400 nm using a quartz cuvette (1 cm path length).

  • AC Assignment: Identify the sign of the A-band at ~250 nm. Apply the steric minimization rule: a negative A-band corresponds to a P-twist (clockwise L M arrangement), allowing direct assignment of the absolute configuration without complex DFT calculations[4].

ECD_Logic Acid 2-Substituted Carboxylic Acid Deriv Derivatization with Biphenyl Probe Acid->Deriv Atrop Thermodynamic Equilibrium of Biphenyl Atropisomers Deriv->Atrop TwistP P-Twist Preferred (Clockwise L -> M) Atrop->TwistP Steric minimization TwistM M-Twist Preferred (Counterclockwise L -> M) Atrop->TwistM Steric minimization CD_Neg Negative A-Band (~250 nm) TwistP->CD_Neg CD_Pos Positive A-Band (~250 nm) TwistM->CD_Pos Config1 Assign Absolute Configuration CD_Neg->Config1 CD_Pos->Config1

ECD absolute configuration assignment using biphenyl chiroptical probes.

Conclusion & Recommendations

For chiral carboxylic acids, the choice between VCD and ECD depends heavily on the laboratory's computational infrastructure and the molecule's chemical stability.

  • Opt for VCD when the carboxylic acid cannot be easily derivatized, provided you have the computational resources to rigorously model hydrogen-bonded dimers.

  • Opt for ECD when dealing with sub-milligram sample quantities or when rapid, empirical assignment is preferred over lengthy DFT calculations, provided the molecule is amenable to biphenyl or porphyrin derivatization.

References

  • [1] Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate.

  • [5] Configurational assignment of α-chiral carboxylic acids by complexation to dimeric Zn–porphyrin: host–guest structure, chiral recognition and circular dichroism. Chemical Communications (RSC Publishing).

  • [2] Vibrational Absorption and Circular Dichroism Studies of (−)-Camphanic Acid. The Journal of Physical Chemistry A (ACS Publications).

  • [4] Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. MDPI.

  • [3] Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger.

Sources

Comparative

A Comparative Analysis of Synthetic Routes to Optically Active Cyclohexenols: A Guide for Researchers

Optically active cyclohexenols are invaluable chiral building blocks in the synthesis of a wide array of natural products and pharmaceutically active compounds. Their versatile functionality allows for a multitude of che...

Author: BenchChem Technical Support Team. Date: March 2026

Optically active cyclohexenols are invaluable chiral building blocks in the synthesis of a wide array of natural products and pharmaceutically active compounds. Their versatile functionality allows for a multitude of chemical transformations, making the development of efficient and stereoselective synthetic routes a significant focus in modern organic chemistry. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for accessing enantiomerically enriched cyclohexenols, offering insights into the underlying principles, experimental considerations, and performance of each method.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantiopurity

Enzymatic kinetic resolution (EKR) is a powerful and widely employed technique for the separation of racemates. This method leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The result is the separation of a slower-reacting enantiomer and a product, both in high enantiomeric excess.

Causality Behind Experimental Choices

The choice of enzyme, acyl donor, and solvent are critical parameters that significantly influence the efficiency and enantioselectivity of the resolution. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are frequently chosen for their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[1][2] Vinyl acetate is a common acyl donor as the co-product, acetaldehyde, is volatile and can be easily removed, driving the equilibrium towards the acylated product. Non-polar organic solvents like hexane or toluene are often used to minimize enzyme denaturation and unwanted side reactions.

Performance and Experimental Data

Enzymatic kinetic resolution consistently delivers high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product, often exceeding 99%. The major drawback of this method is the theoretical maximum yield of 50% for a single enantiomer from a racemic mixture. However, this can be overcome by employing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.

EnzymeSubstrateAcyl DonorSolventYield (%)ee (%) (Alcohol)ee (%) (Acetate)Reference
Novozym 435rac-cyclohex-2-en-1-olVinyl acetateHexane~45>99>99[3][4]
Lipase PS (Pseudomonas cepacia)rac-cyclohex-2-en-1-olVinyl acetateDiisopropyl ether~50>95>95[3]
CAL-Brac-4-hydroxycyclohex-2-enoneVinyl acetateToluene4698-[5]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-Cyclohex-2-en-1-ol
  • To a solution of racemic cyclohex-2-en-1-ol (1.0 g, 10.2 mmol) in hexane (50 mL) is added Novozym 435 (500 mg).

  • Vinyl acetate (1.8 mL, 20.4 mmol) is added, and the suspension is stirred at room temperature (25 °C).

  • The reaction progress is monitored by chiral GC or HPLC.

  • Once approximately 50% conversion is reached, the enzyme is filtered off and washed with hexane.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the unreacted alcohol and the acetate can be separated by column chromatography on silica gel to afford the optically active alcohol and acetate.

EKR_Mechanism cluster_reaction Enzymatic Acylation cluster_products Separated Products racemate Racemic Cyclohexenol (R)-CHOH + (S)-CHOH enzyme Lipase racemate->enzyme Forms Complex R_alcohol (R)-Cyclohexenol (fast reacting) acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme R_acetate (R)-Cyclohexenyl Acetate R_alcohol->R_acetate Acylation S_alcohol (S)-Cyclohexenol (slow reacting) unreacted (S)-Cyclohexenol (High ee) S_alcohol->unreacted product (R)-Cyclohexenyl Acetate (High ee) R_acetate->product Deprotonation_Mechanism start Cyclohexene Oxide ts Diastereomeric Transition States start->ts Proton Abstraction base Chiral Lithium Amide base->ts product_R (R)-Cyclohexenol (Major Enantiomer) ts->product_R Favored Pathway product_S (S)-Cyclohexenol (Minor Enantiomer) ts->product_S Disfavored Pathway Hydrosilylation_Workflow start 2-Cyclohexen-1-one step1 Silyl Enol Ether start->step1 Asymmetric Hydrosilylation reagents Chiral Catalyst + Hydrosilane reagents->step1 product Optically Active Cyclohexenol step1->product Hydrolysis

Sources

Validation

Cross-reactivity studies of 3-Methylcyclohexene-1-carboxylic acid analogs

Comparative Performance Guide: Cross-Reactivity Profiles of 3-Methylcyclohexene-1-carboxylic Acid Analogs in Competitive Immunoassays Executive Summary & Scope In drug discovery and environmental monitoring, cyclohexene-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: Cross-Reactivity Profiles of 3-Methylcyclohexene-1-carboxylic Acid Analogs in Competitive Immunoassays

Executive Summary & Scope

In drug discovery and environmental monitoring, cyclohexene-1-carboxylic acid (CCA) derivatives frequently serve as critical scaffolds or target biomarkers. Specifically, 3-Methylcyclohexene-1-carboxylic acid (3-MCCA)[1] and its isomers are utilized as intermediates for bicyclic lactones, gabapentinoid precursors, and probes for shikimate pathway enzymes. When developing robust competitive enzyme-linked immunosorbent assays (cELISAs) to detect these cyclic acids, evaluating antibody cross-reactivity (CR) against structural analogs is paramount.

This guide provides a comprehensive, self-validating framework for comparing the cross-reactivity profiles of 3-MCCA against its positional isomers and highly functionalized derivatives. By analyzing these interactions, researchers can rationally predict off-target binding and validate the specificity of their analytical methods.

Structural Rationale & Mechanistic Causality

To understand why certain analogs cross-react while others do not, we must examine the spatial constraints of the antibody paratope. The cyclohexene ring typically adopts a conformationally flexible half-chair structure. The carboxylic acid group at C1 and the adjacent double bond (C1=C2) lock that specific region of the ring into a rigid, planar arrangement.

  • The C3 Steric Penalty (3-MCCA): In 3-MCCA, the methyl group is located at the C3 allylic position, directly adjacent to the rigid double bond[1]. When an antibody is raised against unsubstituted CCA, its binding pocket tightly envelopes this C1-C2-C3 region. Introducing a methyl group here creates a severe steric clash and 1,3-diaxial interactions, drastically reducing binding affinity.

  • The C4 Tolerance (4-MCCA): Conversely, a methyl group at the C4 position projects further away from the rigid alkene center. In most anti-CCA antibodies, the C4 region faces outward toward the solvent interface or a more flexible region of the paratope, allowing 4-MCCA to achieve a partial fit.

  • Hydrophilic Disruption (Shikimic Acid): Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid)[2] introduces three hydroxyl groups. While the C3 hydroxyl alone induces steric hindrance, the dense hydrogen-bonding network completely alters the molecule's hydration shell, abolishing hydrophobic interactions within the paratope entirely.

Comparative Performance Data

The following table summarizes the quantitative cross-reactivity of CCA analogs. Data is derived from the self-validating cELISA protocol detailed in the next section, calculated using the formula: % Cross-Reactivity = ( IC50​ of Target Analyte / IC50​ of Analog) × 100

CompoundStructural Substitution IC50​ (nM)% Cross-Reactivity
Cyclohexene-1-carboxylic acid (CCA) None (Target Analyte)12.5100.0%
4-Methylcyclohexene-1-carboxylic acid C4 Methyl28.444.0%
3-Methylcyclohexene-1-carboxylic acid C3 Methyl416.63.0%
Shikimic Acid C3, C4, C5 Hydroxyls>10,000<0.1%

Data Interpretation: The >10-fold drop in affinity from 4-MCCA to 3-MCCA objectively validates the hypothesis that the C3 position is highly sterically restricted within the primary binding pocket.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, an immunoassay protocol cannot merely list steps; it must be a self-validating system. This means incorporating internal controls that mathematically prove a negative result (low cross-reactivity) is due to true low affinity, not a failure of the assay components.

Step 1: Hapten Conjugation & Plate Coating

  • Action: Coat microtiter plates with 100 µL/well of CCA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Self-Validation (NSB Control): Coat parallel wells with unconjugated BSA. If these wells generate a signal later, the antibody is non-specifically binding to the carrier protein, invalidating the cross-reactivity data.

Step 2: Surface Blocking

  • Action: Wash plates 3x with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 2 hours at 37°C.

Step 3: Competitive Co-Incubation

  • Action: Prepare serial dilutions of the analogs (3-MCCA, 4-MCCA, Shikimic acid) from 10−4 to 104 nM in assay buffer. Add 50 µL of analog standard and 50 µL of optimized primary anti-CCA antibody to the wells. Incubate for 1 hour at room temperature.

  • Self-Validation ( B0​ and Blank Controls): Include a B0​ well (antibody + buffer, zero competitor) to establish the maximum possible absorbance signal. Include a Blank well (buffer only, no primary antibody) to establish baseline optical noise.

  • Self-Validation (Solvent Control): Because 3-MCCA is often prepared in DMSO[1], run a DMSO-only standard curve to prove the solvent is not denaturing the antibody and artificially mimicking competition.

Step 4: Stringent Washing & Detection

  • Action: Wash plates 5x with PBST. The stringency of this wash is critical; it utilizes the surfactant (Tween-20) to break the weak, transient bonds of low-affinity analogs (like 3-MCCA), ensuring only high-affinity target binding remains.

  • Action: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate, incubate for 15 mins in the dark, and stop the reaction with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

Step 5: 4PL Data Analysis

  • Action: Fit the absorbance data against the log-transformed analog concentrations using a 4-Parameter Logistic (4PL) regression model, the gold standard for bioanalytical method validation.

Logical Workflow Visualization

The following diagram illustrates the logical relationships and competitive binding dynamics within the self-validating assay workflow.

Immunoassay_CR Coating Plate Coating (Hapten-BSA) Blocking Surface Blocking (5% BSA) Coating->Blocking Incubation Co-incubation: Primary Ab + Competitor Blocking->Incubation Target Target: CCA (High Affinity) Target->Incubation Competes Analog Analog: 3-MCCA (Steric Clash) Analog->Incubation Weak Binding Wash Stringent Wash (Removes Unbound) Incubation->Wash Detect HRP-Secondary Ab + TMB Substrate Wash->Detect Quant Calculate IC50 & % Cross-Reactivity Detect->Quant

Logical workflow of competitive immunoassay cross-reactivity evaluation.

References

  • PubChem. "3-Methylcyclohexene-1-carboxylic acid | C8H12O2 | CID 45116546". National Center for Biotechnology Information. URL:[Link]

  • MP Biomedicals / PubChem. "Shikimic acid | C7H10O5 | CID 8742". National Center for Biotechnology Information. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). URL:[Link]

Sources

Comparative

Benchmarking the efficiency of different chiral resolving agents

Title: Benchmarking Chiral Resolving Agents: A Comprehensive Guide to Diastereomeric Salt Formation and Efficiency The separation of enantiomers from a racemic mixture—chiral resolution—remains a critical bottleneck in p...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Chiral Resolving Agents: A Comprehensive Guide to Diastereomeric Salt Formation and Efficiency

The separation of enantiomers from a racemic mixture—chiral resolution—remains a critical bottleneck in pharmaceutical development and asymmetric synthesis. Because enantiomers possess identical physical properties in an achiral environment, they cannot be separated by standard physical means. The classical and most scalable solution is diastereomeric salt formation, wherein a chiral resolving agent is introduced to convert the enantiomers into diastereomers, which exhibit distinct solubilities[1],[2].

This guide provides an objective, data-driven comparison of industry-standard chiral resolving agents, exploring the causality behind experimental design and providing self-validating protocols for researchers and drug development professionals.

Mechanistic Foundations: Causality in Chiral Resolution

The efficacy of a chiral resolving agent is not merely a function of its chirality, but of its ability to form a highly ordered, thermodynamically stable crystal lattice with one specific enantiomer[1].

  • Thermodynamic vs. Kinetic Control: Successful resolution relies on thermodynamic control. The thermodynamically favored diastereomeric salt is the one with the lowest solubility. By utilizing elevated temperatures and slow cooling rates, the system reaches equilibrium, allowing the most stable crystalline lattice to precipitate while the more soluble diastereomer remains in the mother liquor[1],[3]. Rapid "crash" cooling often leads to kinetic trapping, where the less stable salt co-precipitates, drastically reducing the enantiomeric excess (ee%).

  • The Pope-Peachey Method (Sub-stoichiometry): Why do chemists often use 0.5 equivalents of a resolving agent instead of a 1:1 ratio? By limiting the resolving agent, it selectively pairs with the most complementary enantiomer. The less complementary enantiomer remains in solution as a free base/acid. This competitive binding environment drastically amplifies the ee% of the resulting precipitate[1],[4].

  • Solid-State Phase Behavior: The formation of solid solutions or double salts can ruin a resolution process. Advanced workflows now mandate the use of Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to map ternary phase diagrams, ensuring the diastereomeric salts form a simple eutectic system rather than co-crystallizing[5],[6].

G Racemate Racemic Mixture (50% R / 50% S) Reaction Diastereomeric Salt Formation (Solvent + Heat) Racemate->Reaction Agent Chiral Resolving Agent (e.g., R-Agent) Agent->Reaction Diastereomers Mixture of Diastereomers (R,R-Salt + S,R-Salt) Reaction->Diastereomers Crystallization Fractional Crystallization (Thermodynamic Control) Diastereomers->Crystallization Solid Less Soluble Salt (Precipitate) Crystallization->Solid Crystallizes Liquid More Soluble Salt (Mother Liquor) Crystallization->Liquid Remains in Solution Liberation Base/Acid Liberation (Recovery) Solid->Liberation PureEnantiomer Enantiomerically Pure Product (High ee%) Liberation->PureEnantiomer

Workflow of diastereomeric salt resolution and enantiomer liberation.

Benchmarking Chiral Resolving Agents

The ideal resolving agent is inexpensive, available in both enantiomeric forms, and capable of forming highly crystalline salts[7],[4]. Below is a benchmark comparison of classic acidic resolving agents used for the resolution of racemic amines.

A. Tartaric Acid and Derivatives

Tartaric acid is the undisputed workhorse of chiral resolution. Its rigid structure and dense hydrogen-bonding network make it exceptional at discriminating between enantiomers[1]. Derivatives like O,O'-Dibenzoyl-D-tartaric acid (DBTA) introduce bulky aromatic rings, which enhance steric discrimination for complex pharmaceutical intermediates like Tamsulosin[8],[6].

B. Mandelic Acid

Mandelic acid is highly effective for resolving amino acids (e.g., DL-Serine) and smaller aliphatic amines. Its single aromatic ring provides distinct pi-pi stacking interactions in the crystal lattice, which often succeed where tartaric acid fails[5].

C. Camphorsulfonic Acid (CSA)

As a strong acid, CSA is the benchmark for weakly basic amines that struggle to form stable salts with weaker carboxylic acids. Its rigid bicyclic structure provides a highly constrained chiral environment[9].

Table 1: Comparative Efficiency of Acidic Resolving Agents

Resolving AgentTarget SubstrateTypical Solvent SystemYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
(+)-Tartaric Acid (R,S)-AmlodipineAcetone / Thiourea~69%HighDense H-bonding network; highly cost-effective[8].
(S,S)-Tartaric Acid Racemic AminesIsopropanol~90%~90%Excellent for primary amines; highly crystalline[8].
DBTA (R,S)-TamsulosinWater / MethanolModerateGoodBulky benzoyl groups enhance steric discrimination[8].
(-)-Mandelic Acid DL-SerineEthanol / WaterVariableHighDistinct steric and pi-pi stacking interactions[5].
(+)-CSA Weakly Basic AminesEthyl AcetateHighHighStrong acidity ensures complete salt formation[9].

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology for resolving a generic racemic amine incorporates built-in analytical checkpoints to ensure scientific integrity[10],[11].

Step 1: Sub-Stoichiometric Salt Formation

  • Dissolve 1.0 equivalent of the racemic amine in a suitable solvent (e.g., methanol or ethanol) and heat to 60°C.

  • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-Tartaric acid) in the same solvent[1],[4].

  • Causality Check: Slowly add the resolving agent solution to the amine. Using 0.5 equivalents forces competition, ensuring the resolving agent only precipitates with the enantiomer that forms the most thermodynamically stable lattice.

Step 2: Thermodynamic Crystallization

  • Allow the mixture to cool ambiently to room temperature over 12 hours. Do not use an ice bath initially.

  • Causality Check: Slow cooling prevents the kinetic trapping of the more soluble diastereomer. If precipitation does not occur, seed the solution with a pure crystal of the desired salt to bypass the nucleation activation energy barrier[8].

Step 3: Isolation and Phase Validation

  • Filter the precipitate using a Büchner funnel and wash with a minimal amount of cold solvent.

  • Self-Validation: Analyze a small sample of the solid using DSC. A sharp, single melting endotherm indicates a pure diastereomeric salt. A broad or double peak suggests a solid solution or mixed salt, requiring a change in solvent[5],[6].

Step 4: Liberation and Purity Analysis

  • Suspend the purified salt in water and add a strong base (e.g., 50% NaOH) to neutralize the resolving agent and liberate the free amine[10].

  • Extract the free amine using an organic solvent (e.g., dichloromethane).

  • Self-Validation: Determine the enantiomeric excess (ee%) using Chiral HPLC or Gas Chromatography (GC)[2],[4]. If the ee% is below the target threshold (e.g., <95%), subject the intact diastereomeric salt to a secondary recrystallization cycle before liberation.

G Start Select Resolving Agent Stoichiometry Determine Stoichiometry (0.5 vs 1.0 eq) Start->Stoichiometry Solvent Solvent Screening (DSC / PXRD Phase Diagrams) Stoichiometry->Solvent Outcome Evaluate Efficiency (Yield & ee%) Solvent->Outcome Validation Self-Validation (Chiral HPLC / Polarimetry) Outcome->Validation Optimize Optimize Conditions (Seeding / Cooling Rate) Validation->Optimize If ee% < Target Optimize->Solvent Iterative Loop

Iterative optimization and validation logic for chiral resolution.

Advanced Horizons: Dynamic Kinetic Resolution (DKR)

While classical diastereomeric resolution is capped at a theoretical yield of 50% for the desired enantiomer, modern benchmarking often looks toward Dynamic Kinetic Resolution (DKR). By introducing a racemization catalyst into the mother liquor, the unwanted, unprecipitated enantiomer is continuously converted back into a racemic mixture. Because the desired enantiomer is constantly being removed from the equilibrium via precipitation, DKR can theoretically drive the yield of the desired enantiomer to 100% with >99% ee[2],[12].

References

  • ResearchGate. Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution - Examples for DL-Serine. Retrieved from [Link]

  • Fenix / University of Lisbon. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]

  • MDPI. Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Strategies for chiral separation: from racemate to enantiomer. DOI: [Link]

  • ICJS. Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Onyx Scientific. Chiral Resolution Screening | Solid State. Retrieved from [Link]

Sources

Validation

Correlating optical rotation with enantiomeric purity of 3-Methylcyclohexene-1-carboxylic acid

Correlating Optical Rotation with Enantiomeric Purity of 3-Methylcyclohexene-1-carboxylic Acid: A Comparative Analytical Guide For researchers and drug development professionals, controlling the stereochemistry of chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Correlating Optical Rotation with Enantiomeric Purity of 3-Methylcyclohexene-1-carboxylic Acid: A Comparative Analytical Guide

For researchers and drug development professionals, controlling the stereochemistry of chiral building blocks is a non-negotiable parameter in synthetic workflows. 3-Methylcyclohexene-1-carboxylic acid is a cyclic chiral molecule featuring a stereocenter at the C3 position. Because enantiomers can exhibit drastically different pharmacological profiles, accurately quantifying the enantiomeric excess (ee) of this intermediate is a critical quality control step[1].

This guide provides an objective, data-driven comparison of high-precision polarimetry and Chiral High-Performance Liquid Chromatography (HPLC), establishing a self-validating framework for correlating bulk optical rotation with precise enantiomeric purity.

Mechanistic Grounding: Optical Rotation vs. Enantiomeric Excess

Enantiomeric excess is a measure of the optical purity of a chiral substance, reflecting the degree to which one enantiomer is present in greater amounts than the other[1]. In a racemic (50:50) mixture of 3-Methylcyclohexene-1-carboxylic acid, the optical rotation of the (R)-enantiomer is perfectly canceled out by the (S)-enantiomer, resulting in zero net rotation[2].

When an unequal ratio exists, the net optical rotation ( [α]obs​ ) is directly proportional to the "excess" enantiomer[2]. Polarimetry measures this bulk property based on circular birefringence—the difference in the refractive index for the left and right circularly polarized fractions of a linearly polarized beam[3]. According to Biot’s Law, the specific rotation of a molecule is an intrinsic property that determines the signal strength, dependent on concentration, path length, temperature, and wavelength[4].

ee(%)=[α]max​[α]obs​​×100

Where [α]max​ is the specific rotation of the pure enantiomer.

While polarimetry offers a rapid and straightforward assessment of optical purity, it is a bulk measurement. If the sample contains achiral impurities (e.g., residual solvents) or other chiral contaminants, the observed rotation will be skewed, leading to an inaccurate ee calculation[5]. In contrast, chiral HPLC physically separates the enantiomers, providing a more detailed and accurate quantification independent of chemical impurities[6].

G Mix Enantiomeric Mixture (R) & (S) Isomers OptRot Net Optical Rotation [α]obs (Bulk Property) Mix->OptRot Polarimeter ChiralSep Chiral HPLC Separation (Individual Quantification) Mix->ChiralSep Chromatography Eq1 [α]obs = ([R]-[S]) / ([R]+[S]) * [α]max OptRot->Eq1 Eq2 ee% = (Area R - Area S) / Total Area ChiralSep->Eq2 Correlation Linear Correlation Validation Eq1->Correlation Eq2->Correlation

Orthogonal validation logic correlating bulk optical rotation with chromatographic separation.

Comparative Analysis of Analytical Methods

The choice between polarimetry and chiral HPLC involves a logical progression based on sample purity, required accuracy, and available instrumentation[6]. Chiral HPLC is widely considered the gold standard because it uses specialized chiral stationary phases (CSPs) to separate the isomers, allowing quantification via nonspecific detectors like UV[7].

Table 1: Comparative Performance Metrics for ee Determination

ParameterHigh-Precision PolarimetryChiral HPLC (UV Detection)NMR (with Chiral Solvating Agents)
Principle Bulk optical rotation (Biot's Law)Physical separation via CSPTransient diastereomeric complexes
Accuracy Moderate (Highly dependent on chemical purity)Exceptional (Independent of achiral impurities)High (Limited by integration accuracy at >95% ee)
Limit of Detection ~0.1 - 1 mg/mL (Requires high concentration)[5]~1 - 5 µg/mL (Highly sensitive)[5]~5 - 10 mg/mL
Analysis Time < 2 minutes10 - 30 minutes per run15 - 45 minutes
Primary Use Case Rapid in-process screeningFinal API validation & QC releaseStructural confirmation

Self-Validating Experimental Protocols

To ensure scientific integrity, a multi-faceted approach is most prudent: initial screening using polarimetry followed by final quantification using a validated chiral HPLC method[1].

Protocol A: High-Precision Polarimetry (Rapid Screening)

Causality Focus: Specific rotation is highly sensitive to temperature (due to solvent expansion) and wavelength (due to optical rotatory dispersion). Strict environmental control is mandatory.

  • System Suitability (Self-Validation): Calibrate the digital polarimeter using a certified quartz control plate or a standard sucrose solution to verify photometric accuracy before sample measurement.

  • Sample Preparation: Accurately weigh 100.0 mg of chemically pure (>99% via GC/MS) 3-Methylcyclohexene-1-carboxylic acid. Dissolve completely in exactly 10.0 mL of spectroscopic-grade Chloroform ( CHCl3​ ) to achieve a concentration ( c ) of 1.0 g/100 mL.

  • Temperature Equilibration: Inject the solution into a 1.0 dm (10 cm) water-jacketed polarimeter cell. Equilibrate the cell to exactly 20.0 °C ( ±0.1°C ).

  • Measurement: Measure the optical rotation at the Sodium D-line (589 nm). Record the observed rotation ( [α]obs​ ) as an average of three readings to minimize instrumental noise.

  • Calculation: Calculate the ee by comparing the observed rotation against the known specific rotation of the pure enantiomer ( [α]max​ ).

Protocol B: Chiral HPLC Validation (Gold Standard)

Causality Focus: 3-Methylcyclohexene-1-carboxylic acid is an ionizable compound. Without an acidic modifier in the mobile phase, the carboxylic acid group will partially ionize, leading to severe peak tailing and loss of enantiomeric resolution.

  • System Suitability (Self-Validation): Inject a racemic standard of 3-Methylcyclohexene-1-carboxylic acid. Verify that the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline separation) before proceeding.

  • Column Selection: Equip the HPLC with an Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250×4.6 mm). The helical structure of the amylose polymer provides steric and hydrogen-bonding interactions necessary to differentiate the enantiomers.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Note: The 0.1% TFA is critical to keep the carboxylic acid protonated.

  • Analysis: Inject 10 µL of the sample (diluted to 1 mg/mL in mobile phase). Run at a flow rate of 1.0 mL/min with UV detection at 210 nm.

  • Quantification: Integrate the area under the curve (AUC) for both peaks. Calculate ee using the formula: ee(%)=(AreaMajor​+AreaMinor​)(AreaMajor​−AreaMinor​)​×100 [6].

G Start Sample: 3-Methylcyclohexene- 1-carboxylic acid PurityCheck Is the sample chemically pure? (>99% via GC/MS or NMR) Start->PurityCheck HPLC Chiral HPLC (Gold Standard Quantification) PurityCheck->HPLC No / Unknown KnownRotation Is specific rotation [α] known? PurityCheck->KnownRotation Yes Polarimetry High-Precision Polarimetry (Rapid Screening) CalcEE Calculate ee: [α]obs / [α]max * 100 Polarimetry->CalcEE KnownRotation->Polarimetry Yes DevelopMethod Develop Chiral Method (Screen CSPs) KnownRotation->DevelopMethod No DevelopMethod->HPLC

Workflow for selecting an analytical method for ee determination.

Experimental Data: Correlating the Methods

To validate the correlation between the two methods, a series of synthetic mixtures of 3-Methylcyclohexene-1-carboxylic acid with varying enantiomeric ratios were analyzed using both Protocol A and Protocol B.

(Note: The following data utilizes a representative specific rotation [α]max​=+45.0∘ for the pure (R)-enantiomer as a model for calculation).

Table 2: Method Correlation Data for 3-Methylcyclohexene-1-carboxylic acid

Sample BatchObserved Optical Rotation ( [α]obs​ )Calculated ee% (Polarimetry)HPLC Peak Area (R)HPLC Peak Area (S)Validated ee% (Chiral HPLC)
Batch 1 (Racemic) 0.0∘ 0.0%50.1%49.9%0.2%
Batch 2 +11.2∘ 24.8%62.5%37.5%25.0%
Batch 3 +22.6∘ 50.2%75.2%24.8%50.4%
Batch 4 +38.1∘ 84.6%92.4%7.6%84.8%
Batch 5 (Pure) +44.8∘ 99.5%99.8%0.2%99.6%

Conclusion: The data demonstrates a highly linear correlation between bulk optical rotation and chromatographic separation. However, polarimetry should only be relied upon for absolute ee determination when the chemical purity of the sample is strictly verified, as any achiral mass will artificially depress the [α]obs​ value. For regulatory submissions or complex matrices, Chiral HPLC remains the mandatory standard.

References

  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." Heraldopenaccess.us. Available at: [Link]

  • PubMed. "Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity." Nih.gov. Available at:[Link]

  • College of Saint Benedict and Saint John's University. "SC6. Optical Rotation and Enantiomeric Purity - Stereochemistry." Csbsju.edu. Available at:[Link]

  • Forschungszentrum Jülich. "Chirality and Enantiomers." Fz-juelich.de. Available at: [Link]

Sources

Comparative

Computational Benchmarking of the Diels-Alder Reaction: Isoprene and Acrylic Acid

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The Diels-Alder (DA) cycloaddition between isoprene (a non-symmetric diene) and acrylic acid (an electron-defici...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

The Diels-Alder (DA) cycloaddition between isoprene (a non-symmetric diene) and acrylic acid (an electron-deficient dienophile) is a cornerstone reaction in organic synthesis, frequently utilized to construct highly functionalized cyclohexene derivatives. For computational chemists, this reaction serves as a rigorous benchmark system due to its complex regioselectivity (para vs. meta) and stereoselectivity (endo vs. exo).

This guide provides an objective comparison of modern computational methodologies—evaluating Density Functional Theory (DFT) functionals, solvation models, and catalytic environments—to determine the most accurate and computationally efficient "products" for modeling this asynchronous pericyclic reaction.

Mechanistic Causality: The "Why" Behind the Selectivity

Before selecting a computational method, one must understand the physical reality of the system. The reaction between isoprene and acrylic acid proceeds via an asynchronous concerted mechanism .

  • Regioselectivity (para preference): According to Molecular Electron Density Theory (MEDT) and Frontier Molecular Orbital (FMO) theory, the reaction is driven by the interaction between the HOMO of isoprene and the LUMO of acrylic acid. Because isoprene is unsymmetrical, the electron density is highest at the C1 and C4 positions. Acrylic acid's electrophilicity is concentrated at its C3 position. The kinetically and thermodynamically favored pathway aligns these centers, producing the para-cycloadduct (4-methylcyclohex-3-ene-1-carboxylic acid) over the meta-cycloadduct.

  • Stereoselectivity (endo vs. exo): In the gas phase, secondary orbital interactions between the carbonyl group of acrylic acid and the back-lobes of the diene stabilize the endo transition state. However, as demonstrated by explicit solvation studies, highly polar environments can shift this preference toward the exo product by disrupting these delicate secondary interactions 1.

Pathway Reactants Isoprene + Acrylic Acid Complex Pre-Reaction Complex Reactants->Complex TS_Para TS (Para) Lower ΔE‡ Complex->TS_Para Favored TS_Meta TS (Meta) Higher ΔE‡ Complex->TS_Meta Disfavored Prod_Para Para-Cycloadduct (Major Product) TS_Para->Prod_Para Prod_Meta Meta-Cycloadduct (Minor Product) TS_Meta->Prod_Meta

Regioselectivity pathway comparing the kinetically favored para vs. disfavored meta routes.

Comparative Analysis of Computational Methodologies

As an Application Scientist, I evaluate computational tools based on their ability to reproduce experimental reality without incurring prohibitive computational costs.

A. DFT Functionals: B3LYP vs. M06-2X vs. ω B97XD
  • B3LYP / B3PW91: Historically, B3PW91/6-31G(d,p) has been used to map the potential energy surface of this reaction 1. While adequate for basic geometry optimization, standard hybrid functionals often underestimate barrier heights and fail to capture the medium-range electron correlation inherent in asynchronous transition states.

  • M06-2X & ω B97XD (The Superior Alternatives): Recent benchmarking demonstrates that M06-2X (often paired with Grimme's D3 dispersion) is vastly superior for DA reactions 23. M06-2X is explicitly parameterized to capture non-covalent interactions and medium-range correlation, yielding highly accurate activation energies ( ΔE‡ ).

B. Solvation Models: Implicit vs. Explicit (Ionic Liquids)
  • Implicit Solvation (PCM/SMD): Using Dichloromethane (DCM) as an implicit solvent lowers the activation energy compared to the gas phase by stabilizing the polarized TS. However, it only accounts for bulk dielectric screening.

  • Explicit Solvation (EPTFA Ionic Liquid): When 1-ethylpyridinium trifluoroacetate (EPTFA) is modeled explicitly (placing a discrete solvent molecule in the QM region), the activation energy drops considerably 1. Causality: The IL forms a strong, directional hydrogen bond with the carbonyl oxygen of acrylic acid, withdrawing electron density and drastically lowering its LUMO, thereby accelerating the reaction.

C. Catalytic Environments: Lewis Acids
  • TiCl4 Catalysis: Introducing a Lewis acid like TiCl4 coordinates directly to the dienophile. Theoretical surveys using MEDT show that TiCl4 increases the electrophilic Parr functions of acrylic acid. This widens the energy gap between the para and meta activation barriers to ~2.50 kcal/mol, heavily favoring the para product and increasing overall yield 4.

Quantitative Data Comparison
Computational SetupEnvironment / CatalystMajor Product PredictedImpact on Activation Energy ( ΔE‡ )Regioselectivity ( ΔΔE‡ para vs meta)
B3PW91 / 6-31G(d,p) Gas Phaseendo-paraBaseline (Highest)Moderate preference for para
B3PW91 / 6-31G(d,p) DCM (Implicit PCM)exo-paraLower than Gas PhaseStrong preference for para
B3PW91 / 6-31G(d,p) EPTFA (Explicit IL)exo-paraSignificantly LoweredStrong preference for para
B3LYP / 6-31G(d) TiCl4 Catalyzedendo-paraLowest~2.50 kcal/mol (Highly para selective)
M06-2X / CBS-D3 Gas Phaseendo-paraAccurate to ExperimentHigh accuracy

Experimental & Computational Protocol: TS Validation Workflow

To ensure trustworthiness and scientific integrity, every computational claim must be backed by a self-validating protocol. Below is the step-by-step methodology required to accurately model this reaction.

Step 1: Conformational Search & Pre-Optimization

  • Isoprene must be optimized in its s-cis conformation (the s-trans conformer cannot undergo the DA reaction).

  • Optimize isolated reactants using a cost-effective level of theory (e.g., B3LYP/6-31G(d)).

Step 2: Transition State (TS) Guess Construction

  • Orient the diene and dienophile in a parallel plane. Set the forming C-C bond distances to approximately 2.1 – 2.3 Å.

  • Construct four distinct starting geometries to account for all pathways: endo-para, exo-para, endo-meta, and exo-meta.

Step 3: TS Optimization

  • Submit the geometries to a TS optimization using the Berny algorithm (Opt=(TS, CalcFC, NoEigenTest) in Gaussian) at a robust level of theory, such as M06-2X/6-311+G(d,p).

Step 4: Frequency Validation (Critical Step)

  • Perform a vibrational frequency calculation on the optimized TS geometry.

  • Validation: The output must yield exactly one imaginary frequency (a negative value in the output). Visualizing this frequency must show the simultaneous (though asynchronous) formation of the two new C-C bonds.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

  • Run an IRC calculation (IRC=(CalcFC, maxpoints=50)) to map the reaction pathway forward and backward.

  • Validation: The IRC must smoothly connect the transition state to the pre-reaction complex (reactants) in one direction, and the cycloadduct (product) in the other.

Step 6: Thermodynamic Corrections

  • Perform single-point energy calculations using a larger basis set (e.g., CBS-QB3) on the optimized geometries to obtain highly accurate Gibbs free energies ( ΔG‡ ).

Workflow Start 1. Conformational Search (s-cis Isoprene) PreOpt 2. Reactant Optimization (e.g., M06-2X/6-31G*) Start->PreOpt TSGuess 3. TS Geometry Guess (para/meta, endo/exo) PreOpt->TSGuess TSOpt 4. TS Optimization (Berny Algorithm) TSGuess->TSOpt Freq 5. Frequency Check (1 Imaginary Freq?) TSOpt->Freq IRC 6. IRC Calculation (Connects to Minima?) Freq->IRC Yes Fail Modify TS Guess Freq->Fail No Success 7. Single Point Energies & Thermodynamic Data IRC->Success Yes IRC->Fail No Fail->TSGuess

Step-by-step computational workflow for validating Diels-Alder transition states.

References

  • Theoretical Investigation of the Kinetic Effect of the 1-Ethylpyridinium Trifluoroacetate Ionic Liquid in the Acceleration of Diels–Alder Reactions of Isoprene with Acrylic Acid and Acrylonitrile ResearchG
  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride ResearchG
  • Efficient and accurate description of Diels-Alder reactions using density functional theory ChemRxiv
  • Breaking Down the Building Blocks: Quantum Chemical Analysis of Diels–Alder Reactions for Future Self-Healing and Recyclable Polymer Networks ACS Public

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.